11-Epi-Chaetomugilin I
Description
This compound has been reported in Chaetomium globosum with data available.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H27ClO5 |
|---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
(7S,8S)-5-chloro-7-hydroxy-3-[(E,3S,4R)-4-hydroxy-3-methylpent-1-enyl]-7-methyl-8-[(E)-3-methyl-2-oxopent-3-enyl]-8H-isochromen-6-one |
InChI |
InChI=1S/C22H27ClO5/c1-6-12(2)19(25)10-18-17-11-28-15(8-7-13(3)14(4)24)9-16(17)20(23)21(26)22(18,5)27/h6-9,11,13-14,18,24,27H,10H2,1-5H3/b8-7+,12-6+/t13-,14+,18-,22-/m0/s1 |
InChI Key |
BYFBAJVBSPNIFS-FLPRNSHASA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)C[C@H]1C2=COC(=CC2=C(C(=O)[C@@]1(C)O)Cl)/C=C/[C@H](C)[C@@H](C)O |
Canonical SMILES |
CC=C(C)C(=O)CC1C2=COC(=CC2=C(C(=O)C1(C)O)Cl)C=CC(C)C(C)O |
Origin of Product |
United States |
Foundational & Exploratory
Biosynthesis of Azaphilones: A Technical Guide to the Formation of 11-Epi-Chaetomugilin I
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of azaphilones, with a specific focus on the intricate formation of 11-Epi-Chaetomugilin I. Azaphilones are a class of fungal polyketides known for their diverse biological activities, making their biosynthesis a subject of significant interest in natural product chemistry and drug discovery. This document details the key enzymatic players, their orchestrated interactions, and the experimental evidence that has elucidated this complex biochemical cascade.
Introduction to Azaphilone Biosynthesis
Azaphilones are characterized by a highly oxygenated pyranoquinone bicyclic core. Their biosynthesis is a fascinating example of fungal secondary metabolism, primarily involving the coordinated action of polyketide synthases (PKSs). The assembly of the azaphilone scaffold generally begins with a polyketide chain synthesized by a non-reducing polyketide synthase (NR-PKS), which is often primed by a fatty acid-like moiety produced by a highly-reducing polyketide synthase (HR-PKS)[1][2]. Subsequent modifications, including cyclization, oxidation, and halogenation, are carried out by a suite of tailoring enzymes encoded within a biosynthetic gene cluster (BGC).
The caz Biosynthetic Gene Cluster in Chaetomium globosum
The biosynthesis of chaetomugilins, including this compound, in the fungus Chaetomium globosum is governed by the caz gene cluster[1][2][3]. This cluster houses the genes encoding the essential enzymes that collaboratively construct the azaphilone core and tailor it to produce the final chaetomugilin structures.
Key Enzymes in the caz Cluster
The core of the chaetomugilin biosynthetic machinery comprises two key polyketide synthases:
-
CazF (HR-PKS): A highly-reducing polyketide synthase responsible for synthesizing a reduced polyketide chain that acts as the starter unit for the subsequent PKS.
-
CazM (NR-PKS): A non-reducing polyketide synthase that iteratively extends the starter unit provided by CazF to form the polyketide backbone of the azaphilone core.
In addition to these PKSs, the caz cluster encodes several tailoring enzymes crucial for the maturation of the chaetomugilin scaffold:
-
CazE (Acyltransferase): A putative acyltransferase that may be involved in the transfer of the polyketide intermediate.
-
CazI (Halogenase): A flavin-dependent halogenase responsible for the chlorination of the aromatic ring.
-
CazL (Monooxygenase): A predicted monooxygenase thought to catalyze hydroxylation and subsequent annulation.
The Biosynthetic Pathway of this compound
The proposed biosynthetic pathway for chaetomugilins, leading to the formation of this compound, is a multi-step process involving both sequential and convergent enzymatic reactions.
Step 1: Starter Unit Synthesis by CazF (HR-PKS) The biosynthesis is initiated by the HR-PKS, CazF, which synthesizes a reduced, methylated triketide. This serves as the starter unit for the main polyketide chain assembly[3].
Step 2: Polyketide Chain Elongation by CazM (NR-PKS) The triketide starter unit is transferred to the NR-PKS, CazM. CazM then catalyzes four rounds of chain elongation using malonyl-CoA as the extender unit, along with one methylation event, to produce a heptaketide intermediate[3].
Step 3: Cyclization and Release The heptaketide intermediate, while still tethered to the acyl carrier protein (ACP) domain of CazM, undergoes a regioselective aldol condensation catalyzed by the product template (PT) domain. This is followed by reductive release to yield a benzaldehyde intermediate[3].
Step 4: Tailoring of the Azaphilone Core The benzaldehyde intermediate is then subjected to a series of tailoring reactions, including chlorination by the halogenase CazI and a hydroxylation-catalyzed annulation at C7 by the monooxygenase CazL, leading to the formation of the pyranoquinone core of chaetomugilins[3].
Step 5: Stereochemical Determination at C-11 The stereochemistry at the C-11 position is a critical aspect of chaetomugilin biosynthesis. The formation of the epi configuration in this compound is likely controlled by the stereospecificity of a ketoreductase (KR) domain within one of the PKS enzymes, likely CazF or CazM, during the reduction of a β-keto group in the growing polyketide chain[4][5][6][7]. The precise enzyme and mechanism controlling this specific epimerization are still under investigation.
Below is a diagram illustrating the proposed biosynthetic pathway:
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data
Currently, there is a limited amount of publicly available quantitative data regarding the enzyme kinetics of the Caz proteins and the fermentation yields of this compound. Further research is required to determine the specific activity, substrate specificity, and kinetic parameters (Km, Vmax) of CazF, CazM, and the associated tailoring enzymes. Similarly, detailed studies on the optimization of fermentation conditions to maximize the yield of this compound are needed.
Experimental Protocols
The elucidation of the caz biosynthetic pathway has been made possible through a combination of genetic and biochemical experiments. Below are summaries of the key experimental protocols.
Gene Inactivation in Chaetomium globosum
Gene inactivation studies are crucial for confirming the involvement of specific genes in a biosynthetic pathway. The following workflow outlines the general procedure for creating gene knockouts in C. globosum.
Caption: General workflow for gene knockout experiments in C. globosum.
Detailed Methodology for Gene Inactivation (based on Winter et al., 2012):
-
Construction of the Gene Targeting Cassette: A fusion PCR approach is used to create a gene targeting cassette. This typically involves amplifying ~1.5 kb upstream and downstream flanking regions of the target gene from C. globosum genomic DNA. A resistance marker, such as the hygromycin B phosphotransferase gene (hph), is amplified from a suitable plasmid. The three fragments (upstream flank, hph cassette, and downstream flank) are then fused together by overlap extension PCR.
-
Protoplast Preparation: C. globosum is grown in potato dextrose broth (PDB). Mycelia are harvested, washed, and treated with a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum and driselase) in an osmotic stabilizer (e.g., sorbitol) to generate protoplasts.
-
Transformation: The purified gene targeting cassette is introduced into the prepared protoplasts using a polyethylene glycol (PEG)-mediated transformation method.
-
Selection and Verification: Transformants are selected on regeneration medium containing the appropriate antibiotic (e.g., hygromycin B). Genomic DNA is isolated from resistant colonies, and successful homologous recombination and gene deletion are confirmed by PCR using primers flanking the target gene region.
-
Metabolite Analysis: The metabolic profile of the knockout mutant is compared to the wild-type strain using liquid chromatography-mass spectrometry (LC-MS) to confirm the loss of production of the target metabolite.
In Vitro Reconstitution of Biosynthetic Steps
In vitro reconstitution of enzymatic reactions allows for the direct characterization of enzyme function and substrate specificity.
Caption: Workflow for the in vitro reconstitution of biosynthetic enzymes.
Detailed Methodology for In Vitro Reconstitution (based on Winter et al., 2012):
-
Cloning and Heterologous Expression: The gene of interest (e.g., cazF) is amplified from C. globosum cDNA and cloned into a suitable expression vector with an affinity tag (e.g., His-tag). The construct is then transformed into a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae, for protein expression.
-
Protein Purification: The expressed protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins). The purity and concentration of the protein are determined by SDS-PAGE and a protein quantification assay (e.g., Bradford assay).
-
Enzyme Assay: The purified enzyme is incubated with its predicted substrate(s) and necessary cofactors in a suitable buffer. For example, to assay CazF, acetyl-CoA, malonyl-CoA, and NADPH would be included in the reaction mixture.
-
Product Analysis: After a defined incubation period, the reaction is quenched, and the products are extracted. The reaction products are then analyzed by LC-MS and, if produced in sufficient quantities, by NMR spectroscopy to determine their structure.
Conclusion and Future Directions
The elucidation of the biosynthetic pathway of this compound provides a solid foundation for understanding the biosynthesis of azaphilones. The identification of the caz gene cluster and the characterization of its key enzymes have paved the way for further investigations. Future research should focus on:
-
Quantitative biochemical characterization of the Caz enzymes to understand their catalytic mechanisms and kinetics in detail.
-
Structural studies of the key enzymes to provide insights into substrate recognition and stereocontrol.
-
Metabolic engineering of Chaetomium globosum or heterologous hosts to enhance the production of this compound and to generate novel azaphilone analogs with improved therapeutic properties.
A deeper understanding of this intricate biosynthetic pathway will undoubtedly facilitate the development of novel pharmaceuticals and other valuable bioactive compounds.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. Identification and characterization of the chaetoviridin and chaetomugilin gene cluster in Chaetomium globosum reveal dual functions of an iterative highly-reducing polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of the Chaetoviridin and Chaetomugilin Gene Cluster in Chaetomium globosum Reveals Dual Functions of an Iterative Highly-Reducing Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Polyketide stereocontrol: a study in chemical biology [beilstein-journals.org]
- 5. Stereocontrol within Polyketide Assembly Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyketide stereocontrol: a study in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Chemical structure and stereochemistry of 11-Epi-Chaetomugilin I
An In-depth Technical Guide to 11-Epi-Chaetomugilin I: Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological activity of this compound, a potent cytotoxic metabolite isolated from the marine fish-derived fungus Chaetomium globosum.
Chemical Structure and Properties
This compound is a member of the azaphilone class of fungal polyketides, characterized by a highly oxygenated pyrano-quinone bicyclic core. Its molecular formula is C₂₂H₂₇ClO₅, with a molecular weight of 406.90 g/mol . The "11-epi" designation indicates a difference in the stereochemical configuration at the C-11 position compared to its parent compound, Chaetomugilin I. The absolute stereostructure of this compound has been elucidated through spectroscopic analyses, including 1D and 2D NMR techniques, and chemical transformations[1].
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₇ClO₅ | [2] |
| Molecular Weight | 406.90 g/mol | [2] |
| CAS Number | 1319729-88-8 | - |
| Class | Azaphilone | [1] |
| Origin | Chaetomium globosum (marine fish-derived) | [1] |
Spectroscopic Data
The detailed elucidation of the structure of this compound was accomplished using a suite of spectroscopic methods. While the specific chemical shifts and coupling constants are detailed in the primary literature, a summary of the techniques used is provided below.
Table 2: Spectroscopic Analysis of this compound
| Technique | Purpose | Reference |
| 1D NMR (¹H & ¹³C) | Determination of the planar structure and carbon framework. | [1] |
| 2D NMR (COSY, HMQC, HMBC) | Elucidation of proton-proton and proton-carbon correlations to confirm connectivity. | [1] |
| Mass Spectrometry (HRESIMS) | Determination of the molecular formula. | - |
Note: Detailed ¹H and ¹³C NMR data can be found in the publication by Yamada T, et al. Bioorg Med Chem. 2011;19(13):4106-13.[1]
Experimental Protocols
Fungal Cultivation and Extraction
A generalized protocol for the isolation of azaphilones from Chaetomium globosum is as follows:
Caption: Generalized workflow for the isolation and purification of this compound.
Structural Elucidation
The stereochemistry of this compound was determined through a combination of spectroscopic analyses and chemical transformations, as detailed in Yamada et al. (2011)[1]. This involves detailed analysis of NOESY correlations in 2D NMR to determine the relative stereochemistry, and often chemical derivatization or comparison with known compounds to establish the absolute configuration.
Biological Activity and Putative Signaling Pathway
This compound has demonstrated significant cytotoxic activity against a panel of cancer cell lines.
Table 3: Cytotoxic Activity of this compound
| Cell Line | Description | IC₅₀ (µM) | Source |
| P388 | Murine leukemia | 0.7 - 1.8 | - |
| HL-60 | Human promyelocytic leukemia | 0.7 - 1.8 | - |
| L1210 | Murine leukemia | 0.7 - 1.8 | - |
| KB | Human epidermoid carcinoma | 0.7 - 1.8 | - |
While the precise signaling pathway modulated by this compound has not been explicitly reported, studies on the closely related compound, Chaetomugilin O, suggest a potential mechanism of action through the PI3K-Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and apoptosis.
Caption: Putative signaling pathway modulated by this compound, based on data from related compounds.
Conclusion
This compound is a potent cytotoxic azaphilone with a well-defined chemical structure and stereochemistry. Its significant activity against various cancer cell lines makes it a promising candidate for further investigation in drug development. Future research should focus on elucidating its precise mechanism of action and evaluating its efficacy and safety in preclinical models.
References
Unveiling the Bioactive Potential of 11-Epi-Chaetomugilin I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known biological activities of 11-Epi-Chaetomugilin I, an azaphilone metabolite isolated from the marine fish-derived fungus Chaetomugilin globosum. This document synthesizes the current scientific knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to facilitate further research and drug development efforts.
Core Biological Activity: Anti-inflammatory Effects
The primary reported biological activity of this compound is its potent anti-inflammatory action. It has been shown to significantly suppress Tumor Necrosis Factor-alpha (TNF-α)-induced Nuclear Factor-kappa B (NF-κB) activity.[1] This targeted activity suggests its potential as a lead compound for the development of novel anti-inflammatory therapeutics.
Quantitative Data Summary
The inhibitory potency of this compound and related chaetomugilins against various biological targets are summarized in the table below. This data provides a comparative reference for their potential therapeutic applications.
| Compound | Biological Activity | Assay | Cell Line/Target | IC50 Value | Reference |
| This compound | Anti-inflammatory | TNF-α-induced NF-κB activity | Not Specified | 0.9 µM | [1] |
| Chaetomugilin O | Cytotoxicity | CCK-8 | CAL-62 (Thyroid Cancer) | 13.57 µM | [2] |
| Seco-chaetomugilin D | Cytotoxicity | MTT | P388 (Murine Leukemia) | 38.6 µM | [3][4] |
| MTT | HL-60 (Human Leukemia) | 47.2 µM | [3][4] | ||
| MTT | L1210 (Murine Leukemia) | 53.6 µM | [3][4] | ||
| MTT | KB (Human Epidermoid Carcinoma) | 47.2 µM | [3][4] | ||
| Chaetomugilin A | Cytotoxicity | MTT | HepG-2, A549, HeLa | > 40 µM | [5] |
| 11-epi-chaetomugilin A | Cytotoxicity | MTT | HepG-2, A549, HeLa | > 40 µM | [5] |
| Chaetomugilin D | Cytotoxicity | MTT | HepG-2, A549, HeLa | > 40 µM | [5] |
Signaling Pathway Analysis
The anti-inflammatory activity of this compound is attributed to its modulation of the TNF-α-induced NF-κB signaling pathway. The following diagram illustrates the key steps in this pathway and the putative point of intervention by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the biological activities of this compound and related compounds.
TNF-α-Induced NF-κB Activity Assay (Luciferase Reporter Assay)
This protocol describes a common method to quantify the inhibition of NF-κB activation.
Objective: To determine the IC50 value of this compound for the inhibition of TNF-α-induced NF-κB activation.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Lipofectamine 2000 (or other transfection reagent)
-
Recombinant human TNF-α
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
-
96-well white, clear-bottom plates
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions. Incubate for 24 hours.
-
Compound Treatment: Pre-treat the transfected cells with varying concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with 10 ng/mL of TNF-α for 6 hours. Include a non-stimulated control and a vehicle control.
-
Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the TNF-α stimulated vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Cytotoxicity Assay (MTT Assay)
This protocol is adapted from the methodology used for seco-chaetomugilin D and is a standard method for assessing cell viability.[4]
Objective: To determine the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
P388, HL-60, L1210, or KB cells
-
Eagle's Minimum Essential Medium (EMEM) with 10% fetal calf serum
-
Test compound (e.g., this compound)
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate at 37°C in 5% CO2.
-
Compound Preparation: Dissolve the test compound in DMSO to a stock concentration of 10 mM. Prepare serial dilutions in the culture medium to achieve final concentrations (e.g., 200, 20, 2 µM).
-
Treatment: Add the diluted compound solutions to the wells containing the cell suspension. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value from a dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the initial screening and characterization of the biological activity of a novel compound like this compound.
References
Preliminary Cytotoxic Screening of 11-Epi-Chaetomugilin I: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary cytotoxic screening of 11-Epi-Chaetomugilin I, a metabolite isolated from the fungus Chaetomium globosum. This document summarizes the available data on its cytotoxic activity, details relevant experimental protocols, and visualizes key experimental and molecular pathways.
Introduction
This compound is a member of the chaetomugilin family of compounds, which are azaphilone metabolites produced by the fungus Chaetomium globosum.[1] These compounds have garnered interest in the scientific community due to their diverse biological activities. Notably, this compound has demonstrated significant cytotoxic activity against a range of cancer cell lines, suggesting its potential as a lead compound in the development of novel anticancer therapeutics.[1][2][3] This guide focuses on the initial cytotoxic evaluation of this promising natural product.
Cytotoxic Activity of this compound and Related Compounds
This compound has been reported to exhibit significant cytotoxic activity against several cancer cell lines, including murine P388 leukemia, human HL-60 leukemia, murine L1210 leukemia, and human KB epidermoid carcinoma cells.[1][2][3] While the primary literature highlights its potent activity, specific IC50 values for this compound were not available in the reviewed literature. However, the cytotoxic activities of several closely related chaetomugilin analogues have been quantified and are presented in Table 1 for comparative purposes.
Table 1: Cytotoxic Activity of Chaetomugilin Analogues Against Various Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |
| Chaetomugilin A | P388 | MTT | 32.0 | 5-FU | 1.7 |
| HL-60 | MTT | 51.8 | 5-FU | 2.7 | |
| L1210 | MTT | 67.1 | 5-FU | Not Reported | |
| Chaetomugilin A | HepG-2 | MTT | > 40 | Etoposide | 16.11 |
| A549 | MTT | > 40 | Etoposide | 16.46 | |
| HeLa | MTT | > 40 | Etoposide | 15.00 | |
| Chaetomugilin C | BEL-7402, HeLa, HCT-116, L-02, HO8910, MGC-803, SH-SY5Y, U87, NCI-H1975, MDA-MB-231 | SRB | 6.6 - 26.6 | Adriamycin | 0.1 - 0.6 |
| Chaetomugilin D | HepG-2 | MTT | > 40 | Etoposide | 16.11 |
| A549 | MTT | > 40 | Etoposide | 16.46 | |
| HeLa | MTT | > 40 | Etoposide | 15.00 | |
| Chaetomugilin O | CAL-62 (Thyroid Cancer) | CCK-8 | 13.570 ± 0.170 | Doxorubicin | 0.167 ± 0.023 |
| Chaetomugilins S, T, U | HL-60, P388, KB, L1210 | Not Specified | 34.4 - 94.9 | 5-FU | 1.9 - 20.6 |
| N-butyl-2-aza-2-deoxychaetoviridin A | A549 | Not Specified | 13.6 | Not Reported | Not Reported |
| N-hexyl-2-aza-2-deoxychaetoviridin A | A549 | Not Specified | 17.5 | Not Reported | Not Reported |
Data compiled from multiple sources.[4][5][6]
Experimental Protocols
The following is a detailed protocol for a representative cytotoxicity assay, the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, adapted from methodologies used for the screening of similar compounds.[7]
Cell Culture and Maintenance
-
Cell Lines: Murine P388 leukemia, human HL-60 leukemia, murine L1210 leukemia, and human KB epidermoid carcinoma cells.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal calf serum (FCS).
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere containing 5% CO2.
Preparation of Test Compound
-
A stock solution of this compound is prepared by dissolving the compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mM.
-
Working solutions are prepared by diluting the stock solution with EMEM to the desired final concentrations (e.g., 200, 20, and 2 µM).
Cytotoxicity Assay (MTT Method)
-
Cell Seeding: A cell suspension is prepared with a density of 1 × 10^5 cells/mL in EMEM.
-
Treatment: The cell suspension is combined with the various concentrations of the this compound working solutions in a 96-well microplate. A control group with vehicle (DMSO) is also included.
-
Incubation: The microplate is incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Following incubation, grown cells are labeled with 5 mg/mL of MTT in phosphate-buffered saline (PBS).
-
Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in 20% sodium dodecyl sulfate (SDS) in 0.1 N HCl.
-
Absorbance Measurement: The absorbance of the formazan solution is measured at 540 nm using a microplate reader.
-
Data Analysis: The absorbance values are expressed as a percentage relative to the control cell suspension. The 50% inhibitory concentration (IC50) is determined from the dose-response curve.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the preliminary cytotoxic screening of a test compound using a cell-based assay.
Putative Signaling Pathway
While the specific signaling pathway affected by this compound has not been elucidated, studies on the related compound, Chaetomugilin O, suggest a mechanism of action involving the induction of oxidative stress and interference with the PI3K-Akt signaling pathway.[5][8] The following diagram illustrates this putative pathway.
Conclusion
This compound, a metabolite from Chaetomium globosum, demonstrates significant cytotoxic potential against various cancer cell lines. While further studies are required to determine its precise IC50 values and to fully elucidate its mechanism of action, the available data on related chaetomugilin compounds suggest a promising avenue for the development of novel anticancer agents. The experimental protocols and pathways detailed in this guide provide a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of this class of natural products.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|1319729-88-8|COA [dcchemicals.com]
- 3. This compound|CAS 1319729-88-8|DC Chemicals [dcchemicals.com]
- 4. Chaetomugilins and Chaetoviridins—Promising Natural Metabolites: Structures, Separation, Characterization, Biosynthesis, Bioactivities, Molecular Docking, and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Novel chlorinated and nitrogenated azaphilones with cytotoxic activities from the marine algal-derived fungus Chaetomium globosum 2020HZ23 [frontiersin.org]
- 7. New Azaphilones, Seco-Chaetomugilins A and D, Produced by a Marine-Fish-Derived Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic Mechanism of Deep-Sea Fungus Chaetomium globosum YP-106 Metabolite Chaetomugilin O in Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-inflammatory Promise of 11-Epi-Chaetomugilin I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Epi-Chaetomugilin I, a member of the azaphilone class of fungal metabolites, has emerged as a compound of significant interest for its potential anti-inflammatory properties. Isolated from the endophytic fungus Chaetomium globosum, this natural product has demonstrated potent inhibitory effects on key inflammatory signaling pathways. This technical guide provides a comprehensive overview of the existing research on the anti-inflammatory potential of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The primary anti-inflammatory mechanism of this compound identified to date is its potent inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In inflammatory conditions, the activation of NF-κB leads to the transcription of these genes, perpetuating the inflammatory response.
This compound has been shown to remarkably suppress NF-κB activity induced by tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. This inhibitory action disrupts the downstream signaling cascade, thereby mitigating the expression of inflammatory mediators.
Quantitative Data on Anti-inflammatory Activity
The inhibitory potency of this compound on the NF-κB pathway has been quantified, showcasing its potential as a significant anti-inflammatory agent. The following table summarizes the available quantitative data.
| Compound | Assay | Cell Line | Stimulant | IC50 Value | Reference |
| This compound | NF-κB Luciferase Reporter Assay | HEK293T | TNF-α | 0.9 µM | [1] |
Table 1: Quantitative analysis of the in-vitro anti-inflammatory activity of this compound.
Experimental Protocols
A detailed understanding of the methodologies employed to assess the anti-inflammatory effects of this compound is critical for the replication and advancement of research.
NF-κB Luciferase Reporter Gene Assay
This assay is a cornerstone for quantifying the inhibition of NF-κB activity.
Objective: To determine the concentration-dependent inhibitory effect of this compound on TNF-α-induced NF-κB activation.
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney (HEK293T) cells are cultured under standard conditions. The cells are then co-transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element and a Renilla luciferase plasmid for normalization.
-
Compound Treatment: Following transfection, the cells are pre-treated with varying concentrations of this compound for a specified duration.
-
Stimulation: The cells are subsequently stimulated with TNF-α to induce NF-κB activation.
-
Luciferase Activity Measurement: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. The Renilla luciferase activity is also measured to normalize the data for transfection efficiency and cell viability.
-
Data Analysis: The relative luciferase activity is calculated, and the IC50 value, the concentration at which 50% of the NF-κB activity is inhibited, is determined from the dose-response curve.
Visualizing the Molecular and Experimental Landscape
To further elucidate the concepts discussed, the following diagrams visualize the NF-κB signaling pathway and the experimental workflow for its assessment.
Caption: The NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the NF-κB Luciferase Reporter Gene Assay.
Conclusion and Future Directions
This compound demonstrates significant anti-inflammatory potential through the potent inhibition of the NF-κB signaling pathway. The quantitative data underscores its efficacy at the sub-micromolar level, positioning it as a promising lead compound for the development of novel anti-inflammatory therapeutics.
Future research should focus on several key areas:
-
In-vivo Efficacy: Evaluating the anti-inflammatory effects of this compound in animal models of inflammatory diseases is a critical next step to establish its therapeutic potential.
-
Target Deconvolution: While inhibition of the IKK complex is a likely mechanism, further studies are needed to pinpoint the precise molecular target of this compound within the NF-κB pathway.
-
Broader Anti-inflammatory Profile: Investigating the effects of this compound on other inflammatory pathways, such as the MAPK and JAK-STAT pathways, would provide a more comprehensive understanding of its anti-inflammatory profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.
The continued exploration of this compound and its derivatives holds considerable promise for the discovery of new and effective treatments for a wide range of inflammatory disorders.
References
Mechanism of action for 11-Epi-Chaetomugilin I cytotoxicity
An In-Depth Technical Guide on the Core Mechanism of Action for 11-Epi-Chaetomugilin I Cytotoxicity
For: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed mechanistic studies focusing specifically on the cytotoxicity of this compound are limited in publicly available literature. This guide synthesizes the known cytotoxic activity of this compound with in-depth mechanistic data from structurally analogous compounds, particularly Chaetomugilin O, to present a comprehensive and scientifically grounded hypothetical mechanism of action. Direct experimental evidence for some of the described pathways for this compound itself has not been reported.
Executive Summary
This compound is a member of the chaetomugilin family of azaphilone metabolites isolated from the fungus Chaetomium globosum[1]. It has demonstrated significant cytotoxic activity against several cancer cell lines, including murine P388 leukemia, human HL-60 leukemia, murine L1210 leukemia, and human KB epidermoid carcinoma cells[1][2][3]. While the precise signaling pathways underlying its cytotoxicity are not fully elucidated, research on closely related chaetomugilins suggests a multi-faceted mechanism involving the induction of oxidative stress, cell cycle arrest, and apoptosis. A key piece of direct evidence indicates that this compound is a potent inhibitor of the NF-κB signaling pathway, which is intrinsically linked to cell survival and proliferation[4]. The prevailing hypothesis, based on its analogue Chaetomugilin O, is that this compound induces an accumulation of reactive oxygen species (ROS), leading to DNA damage, cell cycle arrest at the G2/M phase, and subsequent apoptosis, likely mediated through the suppression of pro-survival pathways like PI3K-Akt and NF-κB[5][6].
Quantitative Cytotoxicity Data
Quantitative data on the cytotoxic effects of various chaetomugilin compounds are summarized below. It is important to note the specific compound and cell line when evaluating the data.
| Compound | Cell Line | Cell Type | IC50 Value (µM) | Reference |
| This compound | P388 | Murine Leukemia | Not Reported | [1][3] |
| HL-60 | Human Leukemia | Not Reported | [1][3] | |
| L1210 | Murine Leukemia | Not Reported | [1][3] | |
| KB | Human Epidermoid Carcinoma | Not Reported | [1][3] | |
| Chaetomugilin O | CAL-62 | Human Thyroid Cancer | 13.57 | [5][6] |
| Chaetomugilin J | A2780 | Human Ovarian Cancer | Enhances Cisplatin efficacy | [7][8] |
| 11-epi-Chaetomugilin A | HepG-2 | Human Liver Cancer | > 40 | [7] |
| A549 | Human Lung Cancer | > 40 | [7] | |
| HeLa | Human Cervical Cancer | > 40 | [7] | |
| Seco-chaetomugilin D | P388 | Murine Leukemia | 38.6 | [9] |
| HL-60 | Human Leukemia | 47.2 | [9] | |
| L1210 | Murine Leukemia | 53.6 | [9] | |
| KB | Human Epidermoid Carcinoma | 47.2 | [9] |
Hypothesized Mechanism of Action
The cytotoxic mechanism of this compound is likely multifactorial, converging on the induction of programmed cell death (apoptosis). The proposed pathways are based on evidence from closely related compounds and direct evidence of NF-κB inhibition[4][5][6].
Induction of Oxidative Stress and ROS Accumulation
Studies on Chaetomugilin O show that treatment leads to a significant increase in intracellular Reactive Oxygen Species (ROS)[6]. ROS are highly reactive molecules that can cause damage to DNA, proteins, and lipids. This oxidative stress is a common mechanism for many cytotoxic compounds and is believed to be a primary trigger for the downstream events.
Cell Cycle Arrest at G2/M Phase
The accumulation of ROS and subsequent DNA damage often activates cell cycle checkpoints to prevent the propagation of damaged cells. In thyroid cancer cells treated with Chaetomugilin O, a significant increase in the proportion of cells in the G2/M phase was observed, rising from 14.0% to 27.7%[6]. This indicates that the compound induces cell cycle arrest, preventing cells from entering mitosis. This arrest is a critical prelude to apoptosis if the cellular damage is too severe to be repaired.
Inhibition of Pro-Survival Signaling Pathways
3.3.1 NF-κB Pathway Inhibition (Direct Evidence) this compound has been shown to be a potent inhibitor of TNF-induced NF-κB activity, with an IC50 of 0.9 μM[4]. The NF-κB pathway is a cornerstone of cell survival, promoting the transcription of anti-apoptotic proteins like Bcl-2. By inhibiting this pathway, this compound likely lowers the threshold for apoptosis, making cancer cells more susceptible to death signals.
Caption: Inhibition of the NF-κB pathway by this compound.
3.3.2 PI3K-Akt Pathway Suppression (Hypothesized) Transcriptomic analysis of cells treated with Chaetomugilin O revealed a significant suppression of the PI3K-Akt signaling pathway[5]. This pathway is critical for promoting cell growth, proliferation, and survival by inhibiting apoptosis. Its suppression would synergize with NF-κB inhibition to robustly push the cell towards apoptosis.
Induction of Apoptosis
The culmination of ROS-induced damage, cell cycle arrest, and inhibition of survival pathways is the activation of apoptosis. In studies with Chaetomugilin O, the apoptosis rate increased approximately 11-fold compared to the control group[5]. This programmed cell death is executed by a family of proteases called caspases. The activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3 and -7) leads to the cleavage of key cellular substrates, such as PARP, and the orderly dismantling of the cell.
Caption: Hypothesized cytotoxic mechanism of this compound.
Key Experimental Protocols
The following are detailed methodologies for the key experiments required to investigate the proposed mechanism of action.
Caption: General experimental workflow for cytotoxicity analysis.
Cell Viability and Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression.
Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry)
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle[10][11].
-
Cell Culture and Treatment: Plate 1x10⁶ cells in 6-well plates, allow to adhere, and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest cells by trypsinization, wash with ice-cold PBS, and collect by centrifugation at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet and fix by adding dropwise to 5 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the G0/G1, S, and G2/M populations based on DNA content.
Analysis of Apoptotic Proteins (Western Blot)
Western blotting allows for the detection and quantification of key proteins involved in the apoptotic cascade[2][12][13].
-
Protein Extraction: Treat cells as described for cell cycle analysis. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against proteins of interest (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax, p-Akt, Akt, p-IκBα) and a loading control (e.g., β-actin, GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed using software like ImageJ to quantify protein expression relative to the loading control.
Caspase-3/7 Activity Assay (Luminescent Assay)
This assay directly measures the activity of the key executioner caspases, providing a functional readout of apoptosis induction[1].
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Assay: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well. Mix briefly on a plate shaker.
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Compare the luminescent signal from treated cells to that of the vehicle control to determine the fold-increase in caspase-3/7 activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 1319729-88-8|DC Chemicals [dcchemicals.com]
- 3. This compound|1319729-88-8|COA [dcchemicals.com]
- 4. A Review on Bioactive Compounds from Marine-Derived Chaetomium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Mechanism of Deep-Sea Fungus Chaetomium globosum YP-106 Metabolite Chaetomugilin O in Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chaetomugilins and Chaetoviridins—Promising Natural Metabolites: Structures, Separation, Characterization, Biosynthesis, Bioactivities, Molecular Docking, and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. New Azaphilones, Seco-Chaetomugilins A and D, Produced by a Marine-Fish-Derived Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Metabolites Produced by Chaetomium globosum No.04, an Endophytic Fungus Isolated from Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chaetomium globosum - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. New Chaetoglobosins with Fungicidal Activity from Chaetomium sp. UJN-EF006 Endophytic in Vaccinium bracteatum - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of Chaetomugilin Class Compounds: From Bioactivity to Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chaetomugilins are a class of fungal secondary metabolites belonging to the azaphilone family, primarily produced by various species of the genus Chaetomium.[1] These compounds are characterized by a highly oxygenated bicyclic pyranoquinone core and exhibit a diverse range of biological activities.[1] Notably, chaetomugilins have garnered significant attention for their potent cytotoxic effects against a variety of cancer cell lines, making them promising candidates for further investigation in the field of oncology.[1][2] This in-depth technical guide provides a comprehensive review of the current literature on chaetomugilin class compounds, focusing on their cytotoxic properties, underlying mechanisms of action, and biosynthetic pathways.
Quantitative Data on Cytotoxic Activity
The cytotoxic effects of various chaetomugilin compounds have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below for easy comparison.
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Chaetomugilin A | P388 (Murine Leukemia) | 32.0 | 5-FU | 1.7 |
| HL-60 (Human Promyelocytic Leukemia) | 51.8 | 5-FU | 2.7 | |
| L1210 (Murine Leukemia) | 67.1 | 5-FU | 5.8 | |
| Chaetomugilin D | P388 (Murine Leukemia) | Not specified | Not specified | Not specified |
| HL-60 (Human Promyelocytic Leukemia) | Not specified | Not specified | Not specified | |
| Chaetomugilin J & Cisplatin | A2780 (Human Ovarian Cancer) | Decreased cell viability and boosted cisplatin-produced apoptosis | Not applicable | Not applicable |
| Chaetomugilin O | CAL-62 (Human Anaplastic Thyroid Carcinoma) | 13.570 ± 0.170 | Doxorubicin | 0.167 ± 0.023 |
| Seco-chaetomugilin D | P388 (Murine Leukemia) | Significant growth inhibitory activity | Not specified | Not specified |
| HL-60 (Human Promyelocytic Leukemia) | Significant growth inhibitory activity | Not specified | Not specified | |
| L1210 (Murine Leukemia) | Significant growth inhibitory activity | Not specified | Not specified | |
| KB (Human Epidermoid Carcinoma) | Significant growth inhibitory activity | Not specified | Not specified |
Table 1: Cytotoxicity of Chaetomugilins and Related Compounds.[3][4][5]
| Compound | Cell Line | IC50 (µM) |
| Chaetomugilide A | HepG2 (Human Liver Cancer) | 1.7 - 53.4 |
| Chaetomugilide B | HepG2 (Human Liver Cancer) | 1.7 - 53.4 |
| Chaetomugilide C | HepG2 (Human Liver Cancer) | 1.7 - 53.4 |
| Unnamed Azaphilone 1 | A549 (Human Lung Cancer) | 13.6 |
| Unnamed Azaphilone 2 | A549 (Human Lung Cancer) | 17.5 |
Table 2: Cytotoxicity of Chaetomugilide and other Azaphilone Compounds.[2][6]
Signaling Pathways and Mechanism of Action
Research into the mechanism of action of chaetomugilins has revealed their ability to interfere with critical cellular signaling pathways involved in cancer cell proliferation and survival. A notable example is the inhibitory effect of chaetomugilin O on the PI3K-Akt signaling pathway in thyroid cancer cells.[3]
The PI3K-Akt Signaling Pathway and its Inhibition by Chaetomugilin O
The PI3K-Akt pathway is a crucial intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many types of cancer. Chaetomugilin O has been shown to suppress this pathway, leading to a cascade of events that culminate in cancer cell death. The proposed mechanism involves the induction of reactive oxygen species (ROS), which in turn inhibits the phosphorylation and activation of Akt, a key protein in the pathway.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Physical and chemical properties of 11-Epi-Chaetomugilin I
An In-Depth Technical Guide to 11-Epi-Chaetomugilin I: Physicochemical Properties, Biological Activity, and Experimental Protocols
Introduction
This compound is a fungal secondary metabolite belonging to the azaphilone class of polyketides.[1][2] Azaphilones are characterized by a highly oxygenated bicyclic core and exhibit a wide range of biological activities.[3] this compound is produced by the fungus Chaetomium globosum, a species that has been isolated from various environments, including marine organisms such as the fish Mugil cephalus.[4][5][6] This document provides a comprehensive overview of the known physical and chemical properties, biological activities, and relevant experimental methodologies for this compound, intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties
Table 1: Summary of Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1319729-88-8 | [4] |
| Molecular Formula | C22H27ClO5 | [4][7] |
| Molecular Weight | 406.90 g/mol | [4][8] |
| Appearance | Pale yellow powder (inferred from related compounds) | [9] |
| Structural Class | Azaphilone Polyketide | [1][2] |
| Natural Source | Chaetomium globosum | [4][10] |
| Storage | Store as aliquots in tightly sealed vials at -20°C for up to one month. | [4] |
Spectroscopic characterization is fundamental to the identification and structural elucidation of this compound. The general spectral characteristics for chaetomugilins are summarized below.
Table 2: General Spectroscopic Features of Chaetomugilins
| Technique | Observed Features |
| Mass Spectrometry (MS) | Isotopic peak ratio [M+H]⁺/[M+H+2]⁺ of 3:1, indicating the presence of one chlorine atom.[2] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for hydroxyl (OH), lactone (C=O), and α,β-unsaturated ketone (C=O) functional groups.[2] |
| Ultraviolet (UV) Spectroscopy | Absorption maxima characteristic of the azaphilone chromophore.[2] |
| Nuclear Magnetic Resonance (NMR) | 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC, NOESY) NMR are used to determine the complete chemical structure and relative stereochemistry.[2][3] |
Biological Activity
This compound has demonstrated significant biological activity, primarily in the areas of cytotoxicity against cancer cell lines and anti-inflammatory effects.
Cytotoxic Activity
The compound exhibits potent growth inhibition against a variety of cancer cell lines. This broad-spectrum cytotoxicity makes it a compound of interest for oncology research.[4][7]
Table 3: Cytotoxic Activity of this compound
| Cell Line | Cell Type | Organism |
| P388 | Murine Leukemia | Mouse |
| HL-60 | Human Promyelocytic Leukemia | Human |
| L1210 | Murine Leukemia | Mouse |
| KB | Human Epidermoid Carcinoma | Human |
| Source:[4][7][10] |
Anti-inflammatory Activity
Alongside Chaetomugilin I, its epimer has been reported to possess anti-inflammatory properties. Specifically, it can significantly suppress TNF-induced NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) activity, with a reported IC₅₀ value of 0.9 μM for the compound mixture.[1] The NF-κB signaling pathway is a critical regulator of inflammatory responses, and its inhibition is a key target for anti-inflammatory drug development.
Caption: Overview of the primary biological activities of this compound.
Experimental Protocols
The following sections detail the generalized experimental methodologies for the isolation, characterization, and bioactivity assessment of this compound, based on protocols for related chaetomugilins.
Isolation and Purification
-
Fungal Culture: The Chaetomium globosum strain, often isolated from a marine source, is cultured in a suitable liquid medium (e.g., containing soluble starch and casein in artificial seawater) at 27 °C for several weeks.[11]
-
Extraction: The fungal culture (both mycelia and broth) is extracted with an organic solvent such as ethyl acetate (EtOAc) or methanol (MeOH).[12]
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic steps for purification.
-
Thin-Layer Chromatography (TLC): Used for initial detection and monitoring of fractions. Spots can be visualized under UV light (254 nm and 365 nm) or by staining with reagents like ceric ammonium molybdate.[12]
-
Medium-Pressure Liquid Chromatography (MPLC): The extract is often first fractionated over a silica gel column.[11]
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative reverse-phase (e.g., C18 column with MeOH:H₂O or CH₃CN:H₂O gradients) or normal-phase HPLC to yield the pure compound.[12]
-
Caption: Generalized workflow for the isolation of this compound.
Structural Elucidation
The absolute stereostructure of this compound is determined through a combination of modern spectroscopic techniques.[2][6]
-
Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) or Fast Atom Bombardment Mass Spectrometry (FABMS) is used to determine the exact molecular formula.[3][9]
-
NMR Spectroscopy: 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR experiments are conducted to establish the planar structure and relative stereochemistry of the molecule.[2][3]
-
Chiroptical Methods: The absolute configuration is often confirmed using techniques such as X-ray crystallography, electronic circular dichroism (CD) spectroscopy, or by chemical means like the Mosher's ester method.[2]
Cytotoxicity Assay (MTT Method)
The cytotoxic effects of this compound on cancer cell lines are commonly evaluated using the 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay.[9]
-
Cell Seeding: Cancer cells (e.g., P388, HL-60) are seeded in 96-well plates and cultured in an appropriate medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum).[9]
-
Compound Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (half-maximal inhibitory concentration) value is determined.
NF-κB Inhibition Assay
The anti-inflammatory activity is assessed by measuring the inhibition of the NF-κB signaling pathway.
Caption: Inhibition of the TNF-α induced NF-κB pathway by this compound.
Conclusion
This compound is a bioactive natural product with significant potential, particularly in the fields of oncology and anti-inflammatory research. Its potent cytotoxic effects against multiple cancer cell lines and its ability to inhibit the pro-inflammatory NF-κB pathway underscore its value as a lead compound for drug discovery. Further investigation into its precise mechanism of action, structure-activity relationships, and potential for chemical synthesis will be crucial for translating its therapeutic potential. The protocols and data summarized in this guide provide a foundational resource for researchers working with this promising fungal metabolite.
References
- 1. A Review on Bioactive Compounds from Marine-Derived Chaetomium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chaetomugilins and Chaetoviridins—Promising Natural Metabolites: Structures, Separation, Characterization, Biosynthesis, Bioactivities, Molecular Docking, and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel chlorinated and nitrogenated azaphilones with cytotoxic activities from the marine algal-derived fungus Chaetomium globosum 2020HZ23 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|1319729-88-8|COA [dcchemicals.com]
- 5. scilit.com [scilit.com]
- 6. Chaetomugilins, new selectively cytotoxic metabolites, produced by a marine fish-derived Chaetomium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound|CAS 1319729-88-8|DC Chemicals [dcchemicals.com]
- 8. Chaetomugilin I | C22H27ClO5 | CID 44250025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. New Azaphilones, Seco-Chaetomugilins A and D, Produced by a Marine-Fish-Derived Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Initial Investigation into the Therapeutic Uses of 11-Epi-Chaetomugilin I: A Technical Guide
Abstract: 11-Epi-Chaetomugilin I, a member of the azaphilone class of fungal metabolites, has demonstrated significant cytotoxic activity against a range of cancer cell lines. This document provides a comprehensive technical overview of the existing research on this compound, with a focus on its potential therapeutic applications. It includes a summary of its cytotoxic efficacy, detailed experimental protocols for its isolation and evaluation, and a proposed mechanism of action based on studies of structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals interested in the further investigation of this promising natural product.
Introduction
This compound is a natural product isolated from the marine-derived fungus Chaetomugium globosum.[1][2][3] It belongs to the azaphilone family of polyketides, which are known for their diverse biological activities.[2] Structurally, azaphilones possess a highly oxygenated pyranoquinone bicyclic core.[2] Preliminary studies have highlighted the potent cytotoxic effects of this compound against several cancer cell lines, suggesting its potential as a lead compound for the development of novel anticancer therapeutics.[1][2][3] This document synthesizes the available data to provide a foundational resource for its further investigation.
Quantitative Cytotoxicity Data
This compound has exhibited potent cytotoxic activity against a panel of human and murine cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.
| Cell Line | Cancer Type | Organism | IC50 (µM) | Reference |
| P-388 | Leukemia | Murine | 0.7 | [4] |
| HL-60 | Leukemia | Human | 1.0 | [4] |
| L-1210 | Leukemia | Murine | 1.6 | [4] |
| KB | Epidermoid Carcinoma | Human | 1.2 | [4] |
Experimental Protocols
This section details the methodologies for the isolation, purification, and cytotoxic evaluation of this compound, compiled from various studies on chaetomugilins.
Fungal Cultivation and Extraction
-
Fungal Strain: Chaetomugium globosum is cultured on a suitable medium, such as potato dextrose agar (PDA), and then inoculated into a liquid culture medium for large-scale fermentation.
-
Fermentation: The fungus is grown in a liquid medium (e.g., potato dextrose broth) in stationary culture at 28°C for approximately 30 days.
-
Extraction: The culture broth is extracted with an organic solvent, typically ethyl acetate. The organic extract is then concentrated under reduced pressure to yield a crude extract.
Isolation and Purification of this compound
A general workflow for the isolation and purification of this compound is depicted below. This process typically involves multiple chromatographic steps to separate the compound of interest from the complex crude extract.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of this compound is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Cancer cell lines (e.g., P-388, HL-60, L-1210, KB) are maintained in a suitable culture medium (e.g., Eagle's Minimum Essential Medium) supplemented with 10% fetal calf serum at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted with the culture medium to the desired concentrations.
-
Cell Treatment: Cells are seeded in 96-well plates and, after attachment, are treated with various concentrations of this compound for a specified period (e.g., 48 hours).
-
MTT Staining: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer.
-
Data Analysis: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Proposed Mechanism of Action
While the specific signaling pathways affected by this compound have not been fully elucidated, studies on the structurally similar compound, Chaetomugilin O, provide a strong hypothetical framework. The proposed mechanism involves the induction of apoptosis through the PI3K-Akt signaling pathway, accompanied by the generation of reactive oxygen species (ROS) and cell cycle arrest at the G2/M phase.
Proposed Signaling Pathway for Apoptosis Induction
The following diagram illustrates the hypothesized signaling cascade leading to apoptosis upon treatment with this compound, based on findings for Chaetomugilin O.
Key Events in the Proposed Mechanism
-
Inhibition of PI3K/Akt Signaling: this compound is hypothesized to inhibit the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.
-
Induction of Oxidative Stress: Inhibition of the PI3K/Akt pathway may lead to an increase in intracellular reactive oxygen species (ROS), causing cellular damage.
-
Cell Cycle Arrest: The compound is proposed to induce cell cycle arrest at the G2/M phase, preventing cancer cells from undergoing mitosis.
-
Apoptosis Induction: The culmination of these events is the activation of the apoptotic cascade, leading to programmed cell death.
Future Directions
The potent cytotoxic activity of this compound warrants further investigation into its therapeutic potential. Key areas for future research include:
-
In-depth Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways directly affected by this compound.
-
In Vivo Efficacy: Evaluation of the anti-tumor activity of this compound in animal models of cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of this compound to identify compounds with improved potency and selectivity.
-
Pharmacokinetic and Toxicological Profiling: Assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound.
Conclusion
This compound is a promising natural product with significant cytotoxic activity against a variety of cancer cell lines. The data and protocols presented in this technical guide provide a solid foundation for its continued investigation and development as a potential anticancer agent. Further research into its mechanism of action and in vivo efficacy is crucial to fully realize its therapeutic potential.
References
- 1. New class azaphilone produced by a marine fish-derived Chaetomium globosum. The stereochemistry and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chaetomugilins and Chaetoviridins—Promising Natural Metabolites: Structures, Separation, Characterization, Biosynthesis, Bioactivities, Molecular Docking, and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chaetomugilin J Enhances Apoptosis in Human Ovarian Cancer A2780 Cells Induced by Cisplatin Through Inhibiting Pink1/Parkin Mediated Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol: Isolation of 11-Epi-Chaetomugilin I from Fungal Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
11-Epi-Chaetomugilin I is a member of the azaphilone class of fungal secondary metabolites, which are known for their diverse and potent biological activities, including cytotoxic and antimicrobial properties.[1][2][3] This document provides a detailed protocol for the isolation and purification of this compound from a fungal culture of Chaetomium globosum, a common producer of this class of compounds.[3] The protocol is based on established methodologies for the extraction and purification of chaetomugilins and related metabolites.[1][4][5]
Data Presentation
Table 1: Fungal Strain and Culture Conditions
| Parameter | Description | Reference |
| Fungal Strain | Chaetomium globosum (e.g., marine fish-derived strain) | [3][4] |
| Culture Medium | Liquid medium containing 1% soluble starch and 0.1% casein in 50% artificial seawater, adjusted to pH 7.4. Alternatively, Potato Dextrose Broth (PDB) can be used. | [4][6][7] |
| Culture Volume | 100 L (for large-scale production) | [4] |
| Incubation Temperature | 27-28 °C | [4][6][8] |
| Incubation Time | 3-6 weeks | [4][8] |
| Agitation | Static or with shaking (e.g., 150 rpm) | [6][8] |
Table 2: Extraction and Purification Parameters
| Step | Parameter | Details | Reference |
| Extraction | Solvent | Ethyl acetate (EtOAc) | [1][8] |
| Method | Liquid-liquid extraction of the culture filtrate | [5][8] | |
| Initial Fractionation | Chromatography | Silica gel column chromatography (100-200 mesh) | [8] |
| Elution | Gradient elution with petroleum ether-ethyl acetate followed by dichloromethane-methanol | [8] | |
| Further Purification | Chromatography | Sephadex LH-20 column chromatography | [5] |
| Final Purification | Chromatography | Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) | [1][5] |
| Mobile Phase | Acetonitrile-water (MeCN-H₂O) or Methanol-water (MeOH-H₂O) gradient | [1][5] |
Table 3: Characterization Data for Chaetomugilins
| Compound | Molecular Formula | Molecular Weight | Key Spectroscopic Data | Reference |
| This compound | C₂₃H₂₅ClO₅ | 416.9 | Specific 1D and 2D NMR data, MS data showing characteristic isotope pattern for chlorine. | [3][8] |
| Chaetomugilin I | C₂₃H₂₅ClO₅ | 416.9 | 1D and 2D NMR, MS | [3] |
Experimental Protocols
1. Fungal Fermentation
-
Strain Activation: Inoculate the fungal strain Chaetomium globosum onto a revival medium (e.g., Potato Dextrose Agar with 3.3% sea salt) and incubate at 28 °C for 3 days.[8]
-
Seed Culture: Transfer the activated culture to a seed medium (e.g., Potato Dextrose Broth with 3.3% sea salt) and incubate at 28 °C with shaking at 150 rpm for 3 days.[8]
-
Large-Scale Fermentation: Inoculate a 100 L fermenter containing the production medium (1% soluble starch, 0.1% casein in 50% artificial seawater, pH 7.4) with the seed culture.[4]
-
Incubation: Incubate the culture at 27-28 °C for 3 to 6 weeks.[4][8]
2. Extraction of Crude Metabolites
-
Filtration: After the incubation period, separate the fungal mycelia from the culture broth by filtration.
-
Solvent Extraction: Extract the culture filtrate three times with an equal volume of ethyl acetate (EtOAc) in a separating funnel.[1][7][8]
-
Concentration: Pool the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[7][8]
3. Purification of this compound
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the dissolved extract onto a silica gel column (100-200 mesh) pre-equilibrated with petroleum ether.[8]
-
Elute the column with a stepwise gradient of petroleum ether-ethyl acetate (from 80:1 to 1:1, v/v) followed by a gradient of dichloromethane-methanol (from 50:1 to 1:1, v/v).[8]
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., EtOAc:toluene:AcOH:formic acid 2.5:7.5:1:1) and visualize under UV light (254 nm and 365 nm) or with a staining reagent like ceric ammonium molybdate.[1]
-
-
Sephadex LH-20 Column Chromatography:
-
Pool the fractions containing the compounds of interest based on TLC analysis.
-
Concentrate the pooled fractions and dissolve the residue in methanol.
-
Apply the sample to a Sephadex LH-20 column and elute with methanol to remove pigments and other impurities.[5]
-
-
Reversed-Phase HPLC (RP-HPLC):
-
Subject the fractions containing this compound to final purification by RP-HPLC.
-
Use a C18 column with a gradient elution of acetonitrile-water or methanol-water.[1][5]
-
Monitor the elution profile with a photodiode array detector at a suitable wavelength (e.g., 254 nm).[7]
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the purified compound.
-
4. Structure Elucidation and Characterization
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2][3][9]
Visualizations
Caption: Figure 1. Experimental Workflow for Isolation of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Chaetomugilins, new selectively cytotoxic metabolites, produced by a marine fish-derived Chaetomium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chaetomugilins and Chaetoviridins—Promising Natural Metabolites: Structures, Separation, Characterization, Biosynthesis, Bioactivities, Molecular Docking, and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Azaphilones, Seco-Chaetomugilins A and D, Produced by a Marine-Fish-Derived Chaetomium globosum [mdpi.com]
- 5. New Azaphilones, Seco-Chaetomugilins A and D, Produced by a Marine-Fish-Derived Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microparticle-enhanced Chaetomium globosum DX-THS3 β-d-glucuronidase production by controlled fungal morphology in submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Absolute stereostructures of chaetomugilins G and H produced by a marine-fish-derived Chaetomium species - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 11-Epi-Chaetomugilin I from Fungal Extracts
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 11-Epi-Chaetomugilin I, a biologically active azaphilone metabolite, from crude extracts of the fungus Chaetomium globosum. The methodology outlines initial sample preparation through solvent extraction and fractionation, followed by a refined semi-preparative high-performance liquid chromatography (HPLC) method optimized for the resolution of this compound from its epimer, Chaetomugilin I, and other co-eluting fungal metabolites. The protocol is designed to yield a high-purity compound suitable for further biological and pharmacological studies.
Introduction
This compound is a member of the chaetomugilin family of compounds, which are chlorinated azaphilone pigments produced by various species of the fungus Chaetomium. These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including cytotoxic and antimicrobial properties. The purification of specific stereoisomers, such as this compound, is crucial for accurate structure-activity relationship (SAR) studies and for the development of potential therapeutic agents. The primary challenge in the purification of this compound lies in its separation from the structurally similar epimer, Chaetomugilin I. This protocol details a robust HPLC method designed to achieve high-resolution separation of these epimers.
Experimental Protocols
Fungal Culture and Extraction of Crude Metabolites
A strain of Chaetomium globosum is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth or a custom fermentation medium) under controlled conditions to promote the production of secondary metabolites.
-
Culture Conditions: The fungus is typically grown in flasks on a rotary shaker at a controlled temperature (e.g., 25-28 °C) for a period of 14-21 days.
-
Extraction:
-
The fungal culture (including both mycelia and broth) is harvested and subjected to solvent extraction.
-
Ethyl acetate or a mixture of chloroform and methanol is commonly used to extract the secondary metabolites.[1]
-
The organic solvent is then evaporated under reduced pressure to yield a crude extract.
-
Preliminary Fractionation of the Crude Extract
To reduce the complexity of the mixture before HPLC, a preliminary fractionation step is recommended.
-
Method: The crude extract is subjected to column chromatography using silica gel or Sephadex LH-20.[1]
-
Elution: A gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient) is used to elute fractions of varying polarity.
-
Fraction Selection: The resulting fractions are analyzed by thin-layer chromatography (TLC) or analytical HPLC to identify those containing the compounds of interest. Fractions enriched with chaetomugilins are pooled for further purification.
HPLC Purification of this compound
A semi-preparative reversed-phase HPLC method is employed for the final purification of this compound. The key to separating the epimers is the use of a high-resolution column and a carefully optimized mobile phase gradient.
Table 1: HPLC Instrumentation and Consumables
| Parameter | Specification |
| HPLC System | Semi-preparative HPLC system with a gradient pump, autosampler, and UV-Vis or Diode Array Detector (DAD) |
| Column | C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size) |
| Mobile Phase A | Water (HPLC grade) |
| Mobile Phase B | Acetonitrile (HPLC grade) |
| Sample Solvent | Methanol (HPLC grade) |
Table 2: HPLC Method Parameters for Epimer Separation
| Parameter | Condition |
| Flow Rate | 3.0 mL/min |
| Injection Volume | 500 µL (concentration: 10 mg/mL) |
| Detection Wavelength | 254 nm and 330 nm |
| Column Temperature | 25 °C |
| Gradient Program: | |
| 0-5 min | 40% B |
| 5-35 min | 40% to 60% B (linear gradient) |
| 35-40 min | 60% to 100% B (linear gradient) |
| 40-45 min | 100% B (column wash) |
| 45-50 min | 100% to 40% B (re-equilibration) |
-
Fraction Collection: Fractions corresponding to the resolved peaks of Chaetomugilin I and this compound are collected separately.
-
Purity Analysis: The purity of the collected fractions is assessed using analytical HPLC under the same or similar conditions.
-
Structure Confirmation: The identity of the purified this compound is confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The following table summarizes the expected retention times for Chaetomugilin I and this compound under the proposed HPLC conditions. These values are illustrative and may vary depending on the specific HPLC system and column used.
Table 3: Expected Retention Times and UV Absorbance Maxima
| Compound | Expected Retention Time (min) | UV λmax (nm) |
| Chaetomugilin I | ~25.5 | 254, 330 |
| This compound | ~27.2 | 254, 330 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the purification of this compound.
Conclusion
The protocol described in this application note provides a comprehensive approach for the successful purification of this compound from fungal extracts. The combination of initial fractionation and a high-resolution semi-preparative HPLC method allows for the effective separation of this compound from its epimer and other closely related metabolites. This method will be valuable for researchers in natural product chemistry, drug discovery, and pharmacology who require high-purity this compound for their studies.
References
Application Notes and Protocols for the Characterization of 11-Epi-Chaetomugilin I using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data and experimental protocols for the structural characterization of 11-Epi-Chaetomugilin I, a cytotoxic metabolite isolated from the fungus Chaetomugilin globosum.
Spectroscopic Data for this compound
The structural elucidation of this compound was accomplished through comprehensive analysis of its 1D and 2D NMR spectra. The data presented below were acquired in deuterated chloroform (CDCl₃) and are referenced to the residual solvent signal.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Position | ¹³C (δc, type) | ¹H (δн, mult., J in Hz) |
| 1 | 192.5 (C) | |
| 3 | 161.2 (C) | |
| 4 | 109.8 (CH) | 6.25 (s) |
| 4a | 158.8 (C) | |
| 5 | 106.1 (C) | |
| 6 | 145.2 (C) | |
| 7 | 82.1 (CH) | 4.88 (q, 6.6) |
| 8 | 185.1 (C) | |
| 8a | 87.9 (C) | |
| 9 | 129.5 (CH) | 6.75 (d, 15.8) |
| 10 | 138.2 (CH) | 6.12 (dd, 15.8, 8.8) |
| 11 | 38.8 (CH) | 2.58 (m) |
| 12 | 29.8 (CH₂) | 1.55 (m), 1.45 (m) |
| 13 | 11.8 (CH₃) | 0.95 (t, 7.4) |
| 14 (7-Me) | 20.3 (CH₃) | 1.52 (d, 6.6) |
| 15 (11-Me) | 19.9 (CH₃) | 1.12 (d, 6.8) |
| 1' | 170.2 (C) | |
| 3' | 82.9 (CH) | 4.65 (m) |
| 4' | 39.8 (CH) | 2.45 (m) |
| 5' | 20.9 (CH₃) | 1.05 (d, 7.0) |
| 6' | 20.1 (CH₃) | 1.02 (d, 7.0) |
Data obtained from 1D and 2D NMR experiments including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.
Experimental Protocols
NMR Data Acquisition
High-resolution NMR spectra were recorded on a Bruker AVANCE 500 spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃), and all spectra were acquired at room temperature.
-
¹H NMR:
-
Spectrometer Frequency: 500 MHz
-
Solvent: CDCl₃
-
Internal Standard: Tetramethylsilane (TMS) at δ 0.00
-
Data Acquisition: Standard pulse sequences were used.
-
-
¹³C NMR:
-
Spectrometer Frequency: 125 MHz
-
Solvent: CDCl₃
-
Internal Standard: CDCl₃ at δ 77.0
-
Data Acquisition: Proton-decoupled spectra were acquired.
-
-
2D NMR Experiments (COSY, HSQC, HMBC):
-
Standard pulse programs available in the Bruker software library were utilized for Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments.
-
Data were processed using the accompanying software to establish proton-proton and proton-carbon correlations.
-
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the characterization of this compound using NMR spectroscopy.
Signaling Pathway Analysis (Hypothetical)
While the primary focus of this note is on structural characterization, the cytotoxic nature of this compound suggests potential interactions with cellular signaling pathways. A hypothetical pathway illustrating a possible mechanism of action is presented below for research consideration.
Application Notes: Unveiling the Cytotoxic Potential of 11-Epi-Chaetomugilin I in P388 and HL-60 Leukemia Cell Lines
Introduction
11-Epi-Chaetomugilin I is a natural product belonging to the azaphilone class of fungal metabolites, isolated from the marine fish-derived fungus Chaetomugilin globosum.[1] This compound has demonstrated significant cytotoxic activity against various cancer cell lines, including the murine leukemia cell line P388 and the human promyelocytic leukemia cell line HL-60, making it a compound of interest for anticancer drug development. These application notes provide a summary of its cytotoxic effects and detailed protocols for its evaluation in P388 and HL-60 cells.
Data Presentation
| Compound | Cell Line | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| Chaetomugilin I | P388 | MTT | 1.8 | 5-FU | 1.7 |
| HL-60 | MTT | 1.1 | 5-FU | 2.7 | |
| Chaetomugilin J | P388 | MTT | 12.8 | 5-FU | 1.7 |
| HL-60 | MTT | 2.8 | 5-FU | 2.7 | |
| This compound | P388 | MTT | Significant Cytotoxicity | - | - |
| HL-60 | MTT | Significant Cytotoxicity | - | - |
5-FU: 5-Fluorouracil, a commonly used chemotherapy drug.
Mechanism of Action
The precise molecular mechanism of this compound is a subject of ongoing research. However, studies on other structurally related azaphilones suggest a multi-faceted mode of action in leukemia cells, primarily centered on the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis: Azaphilone compounds are known to trigger the intrinsic apoptotic pathway. This is often initiated by an increase in intracellular reactive oxygen species (ROS), which leads to mitochondrial dysfunction. Key events include the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a caspase cascade, culminating in the activation of the executioner caspase, caspase-3, which orchestrates the dismantling of the cell.
Cell Cycle Arrest: In addition to inducing apoptosis, azaphilones have been observed to cause cell cycle arrest, frequently at the G1 phase. This is achieved by modulating the expression and activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). By inhibiting the progression of the cell cycle, these compounds prevent cancer cells from proliferating.
Experimental Protocols
The following are detailed protocols for assessing the cytotoxicity of this compound against P388 and HL-60 cell lines using the MTT assay.
Cell Culture
-
P388 (Murine Leukemia): Culture P388 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
HL-60 (Human Promyelocytic Leukemia): Culture HL-60 cells in Iscove's Modified Dulbecco's Medium (IMDM) with 20% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2. Subculture the cells every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
P388 or HL-60 cells
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
For P388 and HL-60 (suspension cells), centrifuge the cells and resuspend in fresh medium to the desired density.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in a volume of 100 µL. Include wells with medium only as a blank control.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium. A suggested starting concentration range is 0.1 to 100 µM.
-
Add 100 µL of the diluted compound to the respective wells. For the untreated control, add 100 µL of medium with the same concentration of DMSO used for the highest compound concentration.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Solubilization:
-
For suspension cells, centrifuge the plate at a low speed (e.g., 500 x g for 5 minutes) and carefully remove the supernatant.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 10 minutes.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Visualizations
Caption: Workflow for assessing the cytotoxicity of this compound.
Caption: Proposed mechanism of action for this compound.
References
Application of 11-Epi-Chaetomugilin I in NF-κB Pathway Research
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
11-Epi-Chaetomugilin I is a fungal metabolite belonging to the azaphilone class of compounds. Recent studies have highlighted its potential as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory responses, immune function, and cell survival. This document provides detailed information on the application of this compound in NF-κB pathway research, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
The NF-κB family of transcription factors are typically sequestered in the cytoplasm in an inactive state, bound to inhibitory proteins known as IκBs. Upon stimulation by various signals, such as the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α), a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows the NF-κB complex (most commonly the p50/p65 heterodimer) to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of target genes involved in inflammation and immunity.
This compound has been shown to be a potent inhibitor of TNF-α-induced NF-κB activity[1]. While the precise molecular target is still under investigation, it is hypothesized that this compound interferes with a key step in the NF-κB signaling cascade, preventing the nuclear translocation of NF-κB and subsequent gene expression.
References
Application Notes and Protocols for Bioactivity Assays with 11-Epi-Chaetomugilin I
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Epi-Chaetomugilin I is a member of the azaphilone class of fungal metabolites, a group of compounds known for their diverse and potent biological activities.[1][2] Isolated from marine-derived fungi, particularly of the Chaetomium genus, these compounds have garnered significant interest in the scientific community for their potential as therapeutic agents.[1][3] The chaetomugilin family of natural products has demonstrated a wide spectrum of bioactivities, including anti-inflammatory, cytotoxic, and antimicrobial effects.[1][2]
This document provides detailed application notes and experimental protocols for conducting bioactivity assays with this compound. The protocols are designed to be a comprehensive resource for researchers investigating the therapeutic potential of this promising marine natural product.
Quantitative Bioactivity Data
The following tables summarize the known quantitative bioactivity data for this compound and closely related chaetomugilin analogs. This information is crucial for designing experiments and interpreting results.
Table 1: Anti-inflammatory Activity of this compound
| Compound | Assay | Target/Stimulus | Cell Line | IC50 | Reference |
| This compound | NF-κB Activity Assay | TNF-α | - | 0.9 µM | [3] |
Table 2: Cytotoxic Activity of Chaetomugilins
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 11-Epi-Chaetomugilin A | HepG-2 (Hepatocellular Carcinoma) | MTT | > 40 | [1][2] |
| A549 (Lung Carcinoma) | MTT | > 40 | [1][2] | |
| HeLa (Cervical Carcinoma) | MTT | > 40 | [1][2] | |
| Chaetomugilin A | P388 (Murine Leukemia) | MTT | 32.0 | [2] |
| Chaetomugilin O | CAL-62 (Thyroid Cancer) | - | 13.57 | [4] |
| Seco-chaetomugilin D | P388 (Murine Leukemia) | - | - | [5] |
| HL-60 (Human Leukemia) | - | - | [5] | |
| L1210 (Murine Leukemia) | - | - | [5] | |
| KB (Epidermoid Carcinoma) | - | - | [5] |
Table 3: Antimicrobial Activity of Chaetomugilins and Related Compounds
| Compound | Organism | MIC (µg/mL) | Reference |
| Chaetoviridin A | Vibrio vulnificus | 15.4 - 32.3 | [1] |
| Vibrio rotiferianus | 15.4 - 32.3 | [1] | |
| Vibrio campbellii | 15.4 - 32.3 | [1] | |
| MRSA | 15.2 - 32.4 | [1] | |
| Magnaporthe grisea | 1.23 | [1] | |
| Pythium ultimum | 33.3 | [1] | |
| Chaetoviridin B | Magnaporthe grisea | 1.23 | [1] |
| Pythium ultimum | 33.3 | [1] | |
| Chaetomugilin D | Vibrio spp. | 15.4 - 32.3 | [1] |
| MRSA | 15.2 - 32.4 | [1] |
Experimental Protocols
Herein are detailed protocols for key bioactivity assays relevant to the known and potential activities of this compound.
Anti-inflammatory Activity: NF-κB Luciferase Reporter Assay
This assay measures the ability of this compound to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Lipofectamine 2000 or other suitable transfection reagent
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Tumor Necrosis Factor-alpha (TNF-α)
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of this compound. A typical concentration range to test would be from 0.01 µM to 10 µM. Include a vehicle control (e.g., DMSO).
-
Stimulation: After a 1-hour pre-incubation with the compound, stimulate the cells with TNF-α (final concentration of 10 ng/mL) for 6-8 hours. Include an unstimulated control.
-
Cell Lysis: Wash the cells with PBS and then lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of NF-κB activity by this compound compared to the TNF-α stimulated control. Determine the IC50 value from the dose-response curve.
Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., A549, HeLa, HepG-2)
-
RPMI-1640 or DMEM medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well tissue culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10^3 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1 to 100 µM) in a final volume of 200 µL. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
This compound
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, amphotericin B for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the compound in the appropriate broth in a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 100 µL of the microbial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows described in these application notes.
Caption: Workflow for the NF-κB Luciferase Reporter Assay.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Inhibition of the NF-κB signaling pathway.
Caption: Putative inhibition of the PI3K-Akt signaling pathway.
References
- 1. Chaetomugilins and Chaetoviridins—Promising Natural Metabolites: Structures, Separation, Characterization, Biosynthesis, Bioactivities, Molecular Docking, and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Review on Bioactive Compounds from Marine-Derived Chaetomium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Mechanism of Deep-Sea Fungus Chaetomium globosum YP-106 Metabolite Chaetomugilin O in Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Azaphilones, Seco-Chaetomugilins A and D, Produced by a Marine-Fish-Derived Chaetomium globosum [mdpi.com]
Application Notes and Protocols for a Proposed Total Synthesis of 11-Epi-Chaetomugilin I
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes outline a proposed synthetic strategy for the total synthesis of 11-Epi-Chaetomugilin I, a member of the cytotoxic azaphilone class of natural products. As no total synthesis of this specific stereoisomer has been reported to date, this document provides a detailed, plausible route based on established methodologies for the synthesis of related natural products. The proposed synthesis features a stereoselective construction of the azaphilone core, a diastereoselective synthesis of the C3 side chain, and a convergent coupling strategy. Detailed experimental protocols for key transformations are provided, along with a comprehensive data summary and visualizations to guide researchers in the potential synthesis of this and structurally related compounds.
Introduction
Chaetomugilins are a family of fungal metabolites characterized by a highly oxygenated pyranoquinone bicyclic core, known as an azaphilone, and a substituted pentenyl side chain. This compound is a stereoisomer of Chaetomugilin I and has demonstrated significant cytotoxic activity against various cancer cell lines, making it an attractive target for synthetic and medicinal chemistry efforts. A robust total synthesis would not only provide access to this natural product for further biological evaluation but also enable the synthesis of analogs for structure-activity relationship (SAR) studies. This document details a proposed synthetic approach, leveraging key reactions such as asymmetric aldol additions, Julia-Kocienski olefination, and late-stage electrophilic chlorination.
Proposed Retrosynthetic Analysis
The proposed retrosynthesis of this compound commences by disconnecting the C3 side chain from the azaphilone core via a Julia-Kocienski olefination. The azaphilone core is envisioned to be constructed from a suitably substituted resorcinol derivative through an oxidative dearomatization and cyclization sequence. The stereocenter at C7 of the azaphilone core can be established using a chiral auxiliary or a chemoenzymatic approach. The C3 side chain, a chiral α,β-unsaturated acid derivative, is proposed to be synthesized from a simple chiral precursor via an asymmetric aldol reaction to set the stereochemistry at C11, followed by further functional group manipulations.
Proposed Synthetic Pathway
Determining the Absolute Configuration of 11-Epi-Chaetomugilin I: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the methods and protocols used to determine the absolute configuration of the azaphilone natural product, 11-Epi-Chaetomugilin I. The determination of the precise three-dimensional arrangement of atoms is a critical step in the characterization of any new chemical entity, particularly for those with potential therapeutic applications, as stereochemistry profoundly influences biological activity.
The absolute configuration of this compound and its congeners is typically elucidated through a combination of spectroscopic and chemical methods. These include Nuclear Magnetic Resonance (NMR) spectroscopy, chiroptical techniques such as Circular Dichroism (CD) and specific rotation, and chemical derivatization methods like the modified Mosher's ester analysis.
Logical Workflow for Stereochemical Determination
The process of assigning the absolute configuration of a chiral molecule like this compound follows a logical progression. Initially, the planar structure and relative stereochemistry are established, primarily through 1D and 2D NMR techniques. Subsequently, chiroptical methods provide information about the overall chirality of the molecule. Finally, specific chiral centers can be unambiguously assigned using methods like Mosher's ester analysis or X-ray crystallography.
Figure 1: A logical workflow diagram illustrating the key experimental stages in determining the absolute configuration of this compound.
Experimental Protocols
Spectroscopic Analysis for Relative Stereochemistry
The relative configuration of stereocenters in this compound is primarily determined by Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY).
Protocol: NOESY/ROESY Spectroscopy
-
Sample Preparation: Dissolve 1-5 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) to a concentration of approximately 5-10 mM.
-
NMR Data Acquisition:
-
Acquire a high-resolution proton (¹H) NMR spectrum to identify the chemical shifts of all protons.
-
Perform a 2D NOESY or ROESY experiment. Typical mixing times for molecules of this size range from 300 to 800 ms.
-
-
Data Analysis:
-
Process the 2D NMR data using appropriate software (e.g., MestReNova, TopSpin).
-
Identify cross-peaks which indicate through-space proximity of protons.
-
Correlate the observed NOEs with internuclear distances in possible diastereomers to deduce the relative stereochemistry.
-
Chiroptical Methods for Preliminary Absolute Configuration
Chiroptical methods provide information on the overall chirality of the molecule and can often be used to infer the absolute configuration by comparison with known compounds.
Protocol: Specific Rotation
-
Sample Preparation: Accurately weigh a sample of this compound (typically 1-10 mg) and dissolve it in a known volume of a specified solvent (e.g., methanol or chloroform) in a volumetric flask.
-
Measurement:
-
Use a calibrated polarimeter.
-
Measure the optical rotation of the solution at the sodium D-line (589 nm) and a controlled temperature (e.g., 20 or 25 °C).
-
The specific rotation [α] is calculated using the formula: [α] = α / (c × l), where α is the observed rotation, c is the concentration in g/mL, and l is the path length in decimeters.
-
Protocol: Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable transparent solvent (e.g., methanol, acetonitrile). The concentration should be adjusted to give a maximum absorbance of less than 1.0.
-
Measurement:
-
Record the CD spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
The resulting spectrum, a plot of differential absorption of left and right circularly polarized light (Δε) versus wavelength, will show positive or negative Cotton effects.
-
-
Data Analysis: The sign and position of the Cotton effects can be compared to those of structurally related compounds with known absolute configurations or with theoretically calculated CD spectra to assign the absolute stereochemistry. For many azaphilones, a negative Cotton effect around 350 nm is indicative of an S configuration at the C-7 position.
Modified Mosher's Ester Analysis for Unambiguous Assignment of Chiral Centers
The modified Mosher's method is a powerful NMR technique to determine the absolute configuration of secondary alcohols. It involves the formation of diastereomeric esters with the chiral Mosher's reagents, (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).
Experimental Workflow for Mosher's Method
Figure 2: Workflow for determining the absolute configuration of a secondary alcohol using the modified Mosher's method.
Protocol: Mosher's Esterification and NMR Analysis
-
Esterification:
-
In two separate micro-NMR tubes, dissolve a small amount (e.g., 0.5-1 mg) of this compound in anhydrous deuterated pyridine or a mixture of CDCl₃ and pyridine.
-
To one tube, add a slight excess of (R)-MTPA-Cl (Mosher's acid chloride).
-
To the other tube, add a slight excess of (S)-MTPA-Cl.
-
Allow the reactions to proceed to completion at room temperature, monitoring by TLC or ¹H NMR.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.
-
Assign the proton signals for each ester, focusing on the protons of the substituents (L¹ and L²) attached to the carbon bearing the MTPA ester.
-
Calculate the chemical shift differences (Δδ = δS - δR) for the assigned protons.
-
-
Configuration Assignment:
-
If Δδ values for the protons of the L¹ substituent are positive and those for the L² substituent are negative, the absolute configuration at the carbinol center is R.
-
If the signs are reversed (negative for L¹ and positive for L²), the configuration is S.
-
Data Presentation
The quantitative data obtained from these experiments are crucial for the final assignment of the absolute configuration. The following tables provide a template for organizing this data.
Table 1: Chiroptical Data for this compound
| Parameter | Value | Conditions |
| Specific Rotation [α]D | Value | c = concentration, solvent, temperature |
| Circular Dichroism (CD) | λ (nm) (Δε) | Solvent |
Table 2: ¹H NMR Chemical Shift Differences (Δδ = δS - δR) from Mosher's Ester Analysis of this compound
| Proton | δS (ppm) | δR (ppm) | Δδ (ppm) |
| Proton on L¹ | Value | Value | Value |
| Proton on L² | Value | Value | Value |
| ... | ... | ... | ... |
Note: The actual experimental values for this compound would be populated in these tables based on the primary literature, such as the work by Yamada et al. in Bioorganic & Medicinal Chemistry, 2011. The successful application of these protocols enables the unambiguous determination of the absolute configuration of this compound, a critical piece of information for its further development as a potential therapeutic agent.
Application Note: High-Resolution Mass Spectrometry Analysis of 11-Epi-Chaetomugilin I
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Epi-Chaetomugilin I is a naturally occurring azaphilone metabolite isolated from the fungus Chaetomium globosum.[1][2][3] This class of compounds has garnered significant interest within the scientific community due to its diverse biological activities, including potent cytotoxic effects against various cancer cell lines.[1][2][3] The molecular formula of this compound is C22H27ClO5, with a molecular weight of 406.90 g/mol .[1] Its structure features a characteristic pyrano-quinone bicyclic core. The presence of a chlorine atom results in a distinctive isotopic pattern in mass spectrometry, with a 3:1 ratio for the [M+H]+ and [M+H+2]+ peaks, which is a key signature for identification.[4] This application note provides a detailed protocol for the analysis of this compound using liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HR-MS/MS).
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reproducible mass spectrometry analysis. The following protocol outlines the extraction of this compound from fungal cultures.
Materials:
-
Chaetomium globosum culture
-
Ethyl acetate (EtOAc), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
Protocol:
-
Extraction: The fungal culture is extracted with an equal volume of ethyl acetate. This process should be repeated three times to ensure complete extraction of the metabolites.
-
Drying and Concentration: The combined ethyl acetate extracts are dried over anhydrous sodium sulfate, filtered, and then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitution: The dried extract is reconstituted in methanol at a concentration of 1 mg/mL for LC-MS analysis.
-
Clarification: The reconstituted sample is centrifuged at 13,000 rpm for 10 minutes to pellet any insoluble material. The supernatant is then filtered through a 0.22 µm PTFE syringe filter into an autosampler vial.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
Gradient Elution:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 15 |
| 8.0 | 100 |
| 9.5 | 100 |
| 10.0 | 15 |
| 12.0 | 15 |
Flow Rate: 0.3 mL/min Column Temperature: 40°C Injection Volume: 5 µL
Mass Spectrometry
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) equipped with a heated electrospray ionization (HESI) source.
Ionization Parameters (Positive Ion Mode):
-
Spray Voltage: 3.5 kV
-
Capillary Temperature: 320°C
-
Sheath Gas Flow Rate: 40 arbitrary units
-
Auxiliary Gas Flow Rate: 10 arbitrary units
-
Probe Heater Temperature: 350°C
Data Acquisition:
-
Full Scan (MS1):
-
Resolution: 70,000
-
Scan Range: m/z 100-1000
-
AGC Target: 3e6
-
Maximum IT: 100 ms
-
-
Data-Dependent MS/MS (dd-MS2):
-
Resolution: 17,500
-
AGC Target: 1e5
-
Maximum IT: 50 ms
-
Isolation Window: 2.0 m/z
-
Collision Energy (HCD): Stepped (20, 30, 40 eV)
-
Dynamic Exclusion: 10 s
-
Data Presentation
The following table summarizes the expected quantitative data for the analysis of this compound.
| Parameter | Expected Value |
| Chemical Formula | C22H27ClO5 |
| Molecular Weight | 406.90 g/mol |
| [M+H]+ (monoisotopic) | 407.1574 m/z |
| [M+H+2]+ (monoisotopic) | 409.1545 m/z |
| Isotopic Ratio ([M+H]+/[M+H+2]+) | ~3:1 |
| Retention Time | Dependent on specific LC conditions |
Table 1: Expected Mass Spectrometry Data for this compound
The tandem mass spectrometry (MS/MS) of this compound is expected to yield characteristic fragment ions. While a definitive public fragmentation spectrum is not available, based on the structure and common fragmentation of related azaphilone compounds, a proposed fragmentation pattern is presented below.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Putative Neutral Loss |
| 407.1574 | 389.1469 | H2O |
| 407.1574 | 371.1363 | 2H2O |
| 407.1574 | 325.1414 | C5H10O |
| 407.1574 | 297.0788 | C6H8O2 + Cl |
Table 2: Proposed MS/MS Fragmentation of this compound
Visualization of Experimental Workflow and Signaling Pathway
Caption: Workflow for the analysis of this compound.
Related azaphilone compounds have been shown to induce apoptosis in cancer cells through various signaling pathways. For instance, Chaetomugilin J has been reported to enhance apoptosis by inhibiting Pink1/Parkin-mediated mitophagy.[5]
Caption: Proposed mechanism of this compound-induced apoptosis.
References
- 1. Fungal Metabolomics: A Comprehensive Approach to Understanding Pathogenesis in Humans and Identifying Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the chemistry and biology of azaphilones - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00894J [pubs.rsc.org]
- 4. A High-resolution MS, MS/MS, and UV Database of Fungal Secondary Metabolites as a Dereplication Protocol for Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chaetomugilin J Enhances Apoptosis in Human Ovarian Cancer A2780 Cells Induced by Cisplatin Through Inhibiting Pink1/Parkin Mediated Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Testing of 11-Epi-Chaetomugilin I
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of 11-Epi-Chaetomugilin I, a member of the Chaetomugilin family of natural products. Based on the known biological activities of related Chaetomugilin compounds, which primarily include cytotoxic and anti-inflammatory effects, the following experimental setups are recommended for characterizing the bioactivity of this compound.
Overview of Potential Biological Activities
The Chaetomugilin family of compounds, isolated from the marine-derived fungus Chaetomium globosum, has demonstrated a range of biological activities.[1][2][3] These natural products are classified as azaphilones and are known for their cytotoxic effects against various cancer cell lines and their potential to modulate inflammatory responses.[2][4]
Cytotoxicity: Several Chaetomugilin analogs have shown significant growth inhibition against a panel of human cancer cell lines, including leukemia (P388, HL-60, L1210), epidermoid carcinoma (KB), lung cancer (A549), liver cancer (HepG2), and thyroid cancer (CAL-62) cells.[1][5][6][7] The mechanism of cytotoxicity for some analogs involves the induction of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis.[7]
Anti-inflammatory Activity: Certain Chaetomugilins and related compounds have been investigated for their effects on inflammatory pathways.[2][8] For instance, Chaetomugilin D was found to increase the production of the pro-inflammatory cytokine TNF-α in RAW 264.7 murine macrophages.[2] In contrast, other related fungal metabolites have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and interleukin-1β (IL-1β), often through modulation of signaling pathways like NF-κB and MAPK.[9][10]
Given the limited specific data on this compound, the following protocols are designed to provide a robust framework for its initial in vitro characterization based on the activities of its structural relatives.
Data Presentation: Cytotoxicity of Chaetomugilin Analogs
The following table summarizes the reported cytotoxic activities (IC50 values) of various Chaetomugilin compounds against different cancer cell lines, providing a comparative context for the potential potency of this compound.
| Compound | Cell Line | IC50 (µM) | Reference |
| Seco-chaetomugilin D | P388 (murine leukemia) | 38.6 | [5] |
| HL-60 (human leukemia) | 47.2 | [5] | |
| L1210 (murine leukemia) | 53.6 | [5] | |
| KB (human epidermoid carcinoma) | 47.2 | [5] | |
| Chaetomugilin C | P388 (murine leukemia) | 3.6 | [2] |
| HL-60 (human leukemia) | 2.7 | [2] | |
| Chaetomugilin F | P388 (murine leukemia) | 3.3 | [2] |
| HL-60 (human leukemia) | 1.3 | [2] | |
| N-butyl-2-aza-2-deoxychaetoviridin A | A549 (human lung carcinoma) | 13.6 | [6] |
| N-hexyl-2-aza-2-deoxychaetoviridin A | A549 (human lung carcinoma) | 17.5 | [6] |
| Chaetomugilin O | CAL-62 (human thyroid carcinoma) | 13.57 | [7] |
Experimental Protocols
Cytotoxicity Assessment using MTT/CCK-8 Assay
This protocol details the methodology for determining the cytotoxic effects of this compound against a panel of human cancer cell lines.
A. Materials and Reagents:
-
This compound (dissolved in DMSO to create a stock solution)
-
Human cancer cell lines (e.g., A549, HepG2, HeLa, and HL-60)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or Cell Counting Kit-8 (CCK-8) solution
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
B. Experimental Workflow Diagram:
Caption: Workflow for assessing the cytotoxicity of this compound.
C. Step-by-Step Protocol:
-
Cell Seeding:
-
Culture the selected cancer cell lines in their respective growth media until they reach 80-90% confluency.
-
Harvest the cells using trypsinization (for adherent cells) or by centrifugation (for suspension cells).
-
Perform a cell count and determine cell viability using a hemocytometer and trypan blue exclusion.
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
-
Cell Viability Assay:
-
For MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
For CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the wells using a microplate reader at a wavelength of 570 nm for the MTT assay or 450 nm for the CCK-8 assay.
-
Calculate the percentage of cell viability using the following formula:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Anti-inflammatory Activity Assessment
This protocol describes the methodology to evaluate the anti-inflammatory potential of this compound by measuring its effect on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
A. Materials and Reagents:
-
This compound (dissolved in DMSO)
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
-
24-well plates
B. Experimental Workflow Diagram:
References
- 1. Chaetomugilins, new selectively cytotoxic metabolites, produced by a marine fish-derived Chaetomium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chaetomugilins and Chaetoviridins—Promising Natural Metabolites: Structures, Separation, Characterization, Biosynthesis, Bioactivities, Molecular Docking, and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Key insights into secondary metabolites from various Chaetomium species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel chlorinated and nitrogenated azaphilones with cytotoxic activities from the marine algal-derived fungus Chaetomium globosum 2020HZ23 [frontiersin.org]
- 5. New Azaphilones, Seco-Chaetomugilins A and D, Produced by a Marine-Fish-Derived Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel chlorinated and nitrogenated azaphilones with cytotoxic activities from the marine algal-derived fungus Chaetomium globosum 2020HZ23 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic Mechanism of Deep-Sea Fungus Chaetomium globosum YP-106 Metabolite Chaetomugilin O in Thyroid Cancer Cells [mdpi.com]
- 8. frontiersin.org [frontiersin.org]
- 9. Design, synthesis and anti-inflammatory activity study of lansiumamide analogues for treatment of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Investigation of the Anti-Inflammatory Activity of Fusaproliferin Analogues Guided by Transcriptome Analysis [frontiersin.org]
Application Notes and Protocols for 11-Epi-Chaetomugilin I
References
- 1. Chaetomugilins and Chaetoviridins—Promising Natural Metabolites: Structures, Separation, Characterization, Biosynthesis, Bioactivities, Molecular Docking, and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chaetomugilins, new selectively cytotoxic metabolites, produced by a marine fish-derived Chaetomium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Commercial suppliers of 11-Epi-Chaetomugilin I for laboratory use
For Laboratory Use by Researchers, Scientists, and Drug Development Professionals
Product Information
Product Name: 11-Epi-Chaetomugilin I
Synonyms: Not available
Source: A metabolite isolated from the fungus Chaetomium globosum.[1][2]
Chemical Properties:
-
Molecular Formula: C₂₂H₂₇ClO₅[2]
-
Molecular Weight: 406.90 g/mol [2]
-
Appearance: Solid powder (specific color may vary by supplier)
Storage and Handling: Store the solid powder at -20°C for up to two years.[2] For stock solutions, dissolve in a suitable solvent like DMSO. It is recommended to prepare and use solutions on the same day.[2] If storing stock solutions, aliquot into tightly sealed vials and store at -20°C for up to one month or -80°C for up to six months.[2] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[2]
**2. Commercial Suppliers
This compound is available from various chemical suppliers for research purposes. The product is intended for laboratory use only and not for human or veterinary use.[1][3]
| Supplier | Website | Notes |
| MedchemExpress | --INVALID-LINK-- | Provides product data and handling instructions.[1] |
| DC Chemicals | --INVALID-LINK-- | Offers Certificate of Analysis (COA) and storage information.[2] |
| CymitQuimica | --INVALID-LINK-- | Distributes products from various brands, including Targetmol. |
Note: Availability and product specifications should be confirmed directly with the suppliers.
Application Notes
This compound has demonstrated significant biological activity in preclinical studies, primarily as a potent cytotoxic agent against various cancer cell lines and as an anti-inflammatory compound.
Application 1: In Vitro Cytotoxicity
This compound exhibits potent growth-inhibitory activity against a range of human and murine cancer cell lines.[1][2][3] Its efficacy in the nanomolar to low-micromolar range makes it a compound of interest for cancer research and drug discovery.
Quantitative Cytotoxicity Data
The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for this compound against several cancer cell lines.
| Cell Line | Cell Type | Organism | Reported IC₅₀ (µM) |
| P388 | Murine Leukemia | Mouse | 0.7 |
| HL-60 | Human Promyelocytic Leukemia | Human | 1.0 |
| L1210 | Murine Leukemia | Mouse | 1.6 |
| KB | Human Epidermoid Carcinoma | Human | 1.2 |
Application 2: Anti-Inflammatory Activity
Beyond its cytotoxic effects, this compound has been identified as an inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a critical regulator of the inflammatory response, and its inhibition is a key target for anti-inflammatory drug development. It has been reported to suppress TNF-α-induced NF-κB activity with an IC₅₀ value of 0.9 µM.
NF-κB Signaling Pathway
The diagram below illustrates a simplified representation of the TNF-α-induced classical NF-κB signaling pathway and the putative point of inhibition by this compound.
Caption: TNF-α induced NF-κB signaling pathway and proposed inhibition point.
Experimental Protocols
The following are representative protocols for assessing the biological activities of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT or CCK-8)
This protocol describes a general method to determine the IC₅₀ value of this compound against adherent or suspension cancer cell lines.
Materials:
-
This compound
-
Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Cancer cell line of interest (e.g., HL-60, KB)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
Solubilization buffer (for MTT assay, e.g., acidic isopropanol or DMSO)
-
Microplate reader
Procedure Workflow
Caption: Workflow for a typical in vitro cytotoxicity assay.
Detailed Steps:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Cell Seeding:
-
Harvest cells and perform a cell count to determine cell density.
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow cells to attach (for adherent lines).
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound from the stock solution in complete medium. A typical final concentration range might be 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell blank control.
-
Remove the medium from the wells (for adherent cells) or add the compound dilutions directly (for suspension cells). Add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation: Incubate the plate for an additional 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Measurement (CCK-8 Example):
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control wells (Viability % = [Absorbance_treated / Absorbance_control] x 100).
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.
-
Protocol 2: NF-κB Reporter Assay
This protocol provides a general framework for measuring the inhibition of TNF-α-induced NF-κB activity using a luciferase reporter assay.
Materials:
-
Host cell line (e.g., HEK293T) stably or transiently transfected with an NF-κB-luciferase reporter plasmid.
-
This compound
-
Recombinant human TNF-α
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells into a 96-well white plate at an appropriate density to reach 80-90% confluency the next day. Incubate for 24 hours.
-
Pre-treatment with Inhibitor:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove the medium from the cells and replace it with the prepared dilutions.
-
Incubate for 1-2 hours at 37°C.
-
-
Stimulation:
-
Add TNF-α to all wells (except the unstimulated control) to a final concentration of 10-20 ng/mL.
-
Include the following controls: unstimulated cells (vehicle only), stimulated cells (vehicle + TNF-α), and a known NF-κB inhibitor as a positive control.
-
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to the stimulated control (Inhibition % = 100 - [ (Luminescence_treated - Luminescence_unstimulated) / (Luminescence_stimulated - Luminescence_unstimulated) ] x 100).
-
Plot the percentage of inhibition against the log of the compound concentration to determine the IC₅₀ value.
-
References
Troubleshooting & Optimization
Challenges in the chemical synthesis of 11-Epi-Chaetomugilin I
Disclaimer: The total synthesis of 11-Epi-Chaetomugilin I has not been formally reported in peer-reviewed literature to date. This technical support guide is based on an analysis of its chemical structure and draws upon established synthetic methodologies for analogous complex natural products. The challenges and troubleshooting steps outlined below are predictive and intended to serve as a proactive resource for researchers undertaking this synthetic endeavor.
Troubleshooting Guides & FAQs
This section provides a question-and-answer format to directly address specific issues that researchers may encounter during the synthesis of this compound.
1. Construction of the Azaphilone Core
-
Question: I am having difficulty with the intramolecular cyclization to form the pyranoquinone core. What are the common pitfalls?
-
Answer: The formation of the azaphilone core is a critical and often challenging step. Common issues include low yields due to competing side reactions, such as aromatization or decomposition of sensitive intermediates. Key factors to consider are the choice of cyclization precursor and reaction conditions. A robust strategy involves an oxidative dearomatization followed by a buffer-mediated cycloisomerization. If you are experiencing low yields, consider the following troubleshooting steps:
-
Re-evaluate your precursor: The stability of the pre-cyclization intermediate is paramount. Ensure that all protecting groups are stable to the reaction conditions and that the precursor is of high purity.
-
Optimize reaction conditions: The choice of oxidant and buffer system is critical. Experiment with different oxidants like IBX (2-iodoxybenzoic acid) and various buffer systems to find the optimal conditions for your specific substrate.
-
Control of reaction time and temperature: These reactions can be sensitive to temperature fluctuations. Monitor the reaction progress carefully using TLC or LC-MS to avoid over-oxidation or decomposition.
-
-
-
Question: How can I control the stereochemistry at the C7 quaternary center?
-
Answer: Establishing the C7 quaternary stereocenter is a significant synthetic challenge. The stereochemical outcome is often dictated by the facial selectivity of a key bond-forming reaction. Here are some strategies:
-
Chiral auxiliary-guided reaction: Employing a chiral auxiliary on a precursor can direct the approach of a reactant, leading to the desired stereoisomer.
-
Asymmetric catalysis: Utilize a chiral catalyst to favor the formation of one enantiomer over the other in a key bond-forming step.
-
Substrate-controlled diastereoselective reaction: The existing stereocenters in a complex intermediate can influence the stereochemical outcome of a subsequent reaction. Careful planning of the synthetic sequence is crucial.
-
-
2. Stereocontrol of the Side Chain
-
Question: I am struggling with the stereoselective synthesis of the C11-epimeric side chain. What methods can I use to control the stereochemistry at C11, C12, and C13?
-
Answer: The side chain of this compound possesses multiple stereocenters, and their precise control is a major hurdle. A combination of stereoselective reactions is likely necessary.
-
For the C12-C13 diol: A Sharpless asymmetric dihydroxylation or a substrate-controlled epoxidation followed by regioselective opening can be effective for installing this functionality with high stereocontrol.
-
For the C11 stereocenter: An aldol reaction with a chiral aldehyde or ketone, or the use of a chiral auxiliary on the enolate partner, can be employed. Given that this is the "epi" configuration, a less sterically hindered approach might be favored. If you are obtaining the wrong epimer, you might need to reconsider the steric environment of your reactants or the geometry of your enolate.
-
-
-
Question: My aldol reaction to install the C11-C12 bond is giving a mixture of diastereomers. How can I improve the selectivity?
-
Answer: Poor diastereoselectivity in aldol reactions is a common issue. Here are some troubleshooting tips:
-
Enolate geometry: The geometry of the enolate (E vs. Z) can significantly influence the stereochemical outcome. The choice of base and solvent for enolate formation is critical. For example, using lithium diisopropylamide (LDA) in THF often favors the formation of the kinetic (Z)-enolate.
-
Lewis acid catalysis: The use of a Lewis acid can enhance the diastereoselectivity by creating a more organized transition state. Experiment with different Lewis acids (e.g., TiCl4, BF3·OEt2) and monitor the effect on the diastereomeric ratio.
-
Temperature control: Aldol reactions are often sensitive to temperature. Running the reaction at lower temperatures (e.g., -78 °C) can improve selectivity.
-
-
3. Late-Stage Functionalization
-
Question: I am encountering issues with the stability of the molecule during late-stage functional group manipulations. What precautions should I take?
-
Answer: The highly functionalized core of this compound is likely to be sensitive to harsh reaction conditions.
-
Protecting group strategy: A well-thought-out protecting group strategy is essential. Choose protecting groups that are stable to a wide range of reaction conditions but can be removed selectively under mild conditions in the final steps.
-
Mild reaction conditions: Whenever possible, use mild and selective reagents for late-stage transformations to avoid degradation of the core structure.
-
Degassing of solvents: The polyunsaturated nature of the molecule makes it susceptible to oxidation. Ensure all solvents are thoroughly degassed before use, and conduct reactions under an inert atmosphere (e.g., argon or nitrogen).
-
-
Quantitative Data Summary
As the total synthesis of this compound has not been reported, the following table provides representative yields for key transformations that would likely be employed in its synthesis, based on analogous reactions in the literature for other complex natural products.
| Reaction Type | Transformation | Typical Yield Range (%) | Key Challenges |
| Oxidative Dearomatization | Phenol to o-quinone | 60-80 | Over-oxidation, instability of product |
| Intramolecular Cyclization | Formation of pyranoquinone core | 50-70 | Competing aromatization, low regioselectivity |
| Asymmetric Aldol Reaction | C11-C12 bond formation | 70-90 (for desired diastereomer) | Diastereoselectivity, enolate control |
| Sharpless Dihydroxylation | C12-C13 diol formation | 85-95 (ee >95%) | Substrate control, catalyst loading |
| Late-stage Deprotection | Removal of silyl ethers | 80-95 | Substrate decomposition, chemoselectivity |
Experimental Protocols
The following are hypothetical, detailed experimental protocols for key challenging steps in a potential synthesis of this compound.
Protocol 1: Asymmetric Aldol Reaction for Side Chain Construction
-
Preparation of the Chiral Auxiliary-Bound Enolate: To a solution of the N-propionyl chiral auxiliary (1.0 equiv) in anhydrous dichloromethane (0.1 M) at -78 °C under an argon atmosphere, add titanium(IV) chloride (1.1 equiv) dropwise. Stir the resulting solution for 5 minutes.
-
Enolate Formation: Add N,N-diisopropylethylamine (1.2 equiv) dropwise and stir for 1 hour at -78 °C.
-
Aldol Reaction: To the resulting deep red solution, add a solution of the aldehyde precursor (1.5 equiv) in anhydrous dichloromethane (0.5 M) dropwise over 10 minutes.
-
Quenching and Work-up: Stir the reaction mixture at -78 °C for 4 hours, then quench by the addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired aldol adduct.
Protocol 2: Intramolecular Pyranoquinone Formation
-
Oxidative Dearomatization: To a solution of the phenolic precursor (1.0 equiv) in a 2:1 mixture of acetonitrile and water (0.05 M) at 0 °C, add 2-iodoxybenzoic acid (IBX, 2.0 equiv) in one portion.
-
Cyclization: Stir the mixture vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate. Extract the mixture with ethyl acetate (3 x 30 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pyranoquinone core.
Visualizations
Caption: Troubleshooting workflow for low yield in the pyranoquinone core formation.
Caption: A proposed retrosynthetic pathway for this compound.
Technical Support Center: Stability and Degradation of 11-Epi-Chaetomugilin I in DMSO
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and potential degradation of 11-Epi-Chaetomugilin I when stored and used in dimethyl sulfoxide (DMSO). The information provided is based on general principles of chemical stability in DMSO, as specific stability data for this compound is not extensively available in public literature.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for storing this compound?
A1: For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C. For creating stock solutions, anhydrous DMSO is a common solvent due to its high solubilizing capacity for a wide range of compounds.[1][2] However, it is crucial to use high-purity, anhydrous DMSO to minimize degradation.
Q2: What are the primary factors that can cause the degradation of this compound in DMSO?
A2: Several factors can contribute to the degradation of compounds in DMSO, including:
-
Water Content: The presence of water in DMSO can facilitate hydrolysis of susceptible functional groups.[3][4] It is critical to use anhydrous DMSO and minimize the exposure of stock solutions to atmospheric moisture.
-
Temperature: Elevated temperatures can accelerate degradation reactions.[1][4] Stock solutions should be stored at low temperatures, such as -20°C or -80°C.
-
Light Exposure: While not specifically documented for this compound, many complex organic molecules are sensitive to light. It is good practice to protect solutions from light by using amber vials or storing them in the dark.
-
pH: Acidic or basic contaminants in the DMSO or introduced during experimental procedures can catalyze degradation. DMSO itself can decompose under strongly acidic or basic conditions, especially at elevated temperatures.[1]
-
Oxygen: The presence of dissolved oxygen can lead to oxidation of the compound.[4] While DMSO is a sulfoxide and can be an oxidant itself, dissolved atmospheric oxygen can also play a role.
Q3: How should I prepare and handle stock solutions of this compound in DMSO to maximize stability?
A3: To ensure the stability of your stock solutions, follow these best practices:
-
Use high-purity, anhydrous DMSO.
-
Prepare solutions on the day of use whenever possible.
-
If preparing stock solutions for future use, create small aliquots to avoid repeated freeze-thaw cycles.
-
Store aliquots in tightly sealed vials at -20°C or -80°C.
-
Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation of atmospheric moisture into the cold solution.[5]
Q4: How can I check the stability of my this compound stock solution?
A4: The stability of your stock solution can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] By comparing the chromatogram of a fresh solution to that of an aged solution, you can identify the appearance of degradation products and a decrease in the peak area of the parent compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity of the compound. | Degradation of this compound in the DMSO stock solution. | 1. Prepare a fresh stock solution from solid material and repeat the experiment.2. Analyze the old stock solution by HPLC or LC-MS to check for degradation products.3. Review storage and handling procedures to ensure they minimize exposure to water, light, and temperature fluctuations. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | The new peaks likely correspond to degradation products of this compound. | 1. Attempt to identify the structure of the degradation products using mass spectrometry (MS/MS) and compare with potential degradation pathways.2. Evaluate the impact of these impurities on your experimental results. |
| Precipitation of the compound from the DMSO stock solution. | The concentration of the compound may exceed its solubility limit in DMSO, especially at lower temperatures. | 1. Gently warm the solution and vortex to redissolve the compound.2. If precipitation persists, consider preparing a more dilute stock solution. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO using HPLC
Objective: To determine the stability of this compound in a DMSO stock solution over time under specific storage conditions.
Materials:
-
This compound (solid)
-
Anhydrous DMSO (high purity)
-
HPLC system with a UV detector or a mass spectrometer
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid)
-
Autosampler vials
Procedure:
-
Prepare a fresh stock solution: Accurately weigh a known amount of this compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM. This will be your "Time 0" sample.
-
Initial Analysis (Time 0): Immediately dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis. Inject the sample and record the chromatogram. The peak corresponding to this compound should be identified and its peak area recorded.
-
Storage: Aliquot the remaining stock solution into several vials, seal them tightly, and store them under the desired conditions (e.g., room temperature, 4°C, -20°C).
-
Time-Point Analysis: At regular intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve one aliquot from storage.
-
Sample Preparation and Analysis: Allow the aliquot to equilibrate to room temperature. Dilute and analyze by HPLC as in step 2.
-
Data Analysis: Compare the peak area of this compound at each time point to the peak area at Time 0. Calculate the percentage of the compound remaining. The appearance of new peaks should also be noted as an indication of degradation.
Data Presentation
Table 1: Hypothetical Stability of this compound in DMSO at Various Temperatures
| Storage Temperature | Time Point | % Remaining (Hypothetical) | Observations (Hypothetical) |
| Room Temperature (25°C) | 24 hours | 95% | Minor degradation peak observed. |
| 1 week | 70% | Significant degradation, multiple new peaks. | |
| 4°C | 24 hours | 99% | No significant degradation. |
| 1 week | 92% | Small degradation peak appears. | |
| -20°C | 1 week | >99% | No significant degradation. |
| 1 month | 98% | No significant degradation. |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual stability should be determined experimentally.
Visualizations
Potential Degradation Pathway of an Azaphilone Core in DMSO
Azaphilones like this compound possess a pyranoquinone core structure. While specific degradation pathways in DMSO are not documented, general chemical principles suggest potential sites of instability. Hydrolysis of lactone functionalities or oxidation of the conjugated system are plausible routes.
Caption: Potential degradation pathways for this compound in DMSO.
Experimental Workflow for Stability Assessment
The following diagram outlines the general workflow for assessing the stability of a compound in DMSO.
Caption: Workflow for assessing compound stability in DMSO.
Troubleshooting Logic for Loss of Compound Activity
This decision tree can help troubleshoot experiments where the compound appears to have lost its biological activity.
Caption: Troubleshooting decision tree for loss of compound activity.
References
Technical Support Center: 11-Epi-Chaetomugilin I Solubility for Bioassays
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address solubility challenges encountered with 11-Epi-Chaetomugilin I during bioassay development.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my aqueous cell culture medium?
A1: Precipitation of hydrophobic compounds like this compound in aqueous media is a common issue. The primary reason is the abrupt change in solvent polarity when a concentrated stock solution, typically in 100% Dimethyl Sulfoxide (DMSO), is diluted into the aqueous-based culture medium.[1] Other contributing factors can include the compound's concentration exceeding its maximum solubility in the final medium, temperature shifts between your stock solution and the incubator, and interactions with salts or proteins in the media.[2]
Q2: What is the best solvent to prepare a stock solution of this compound?
A2: For initial stock solutions, 100% DMSO is the most common and recommended solvent for poorly soluble compounds due to its strong solubilizing power.[1] However, if solubility issues persist in DMSO, other organic solvents like dimethylformamide (DMF) or ethanol can be tested, though their compatibility with your specific assay must be verified.[3]
Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?
A3: To avoid solvent-induced toxicity or off-target effects, the final concentration of DMSO in most cell-based assays should be kept below 0.5%, and ideally at or below 0.1%.[4] High concentrations of DMSO can have intrinsic biological effects and may interfere with experimental results.[5] It is crucial to include a vehicle control (medium with the same final DMSO concentration as the treated samples) in your experiments.[4]
Q4: Are there any alternatives to DMSO for preparing stock solutions?
A4: Yes, while DMSO is the standard, alternatives exist. Dimethylformamide (DMF) and ethanol are common substitutes.[3] For certain applications, newer solvents like Cyrene™, a bio-based alternative, or zwitterionic liquids have been explored as they may exhibit lower toxicity.[6][7] Additionally, co-solvents like polyethylene glycol (PEG400) or 1,2-propanediol are sometimes used.[8] The choice of an alternative solvent must be validated for both compound solubility and compatibility with the biological assay.[3]
Q5: How can I improve the solubility of this compound in my final working solution?
A5: Several formulation strategies can enhance aqueous solubility. These include the use of co-solvents, surfactants, or complexation agents.[4] One of the most effective methods is the use of cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), which can encapsulate the hydrophobic compound and increase its solubility in aqueous solutions.[9][10][11] Using surfactants like Tween 80 or formulating the compound in a lipid-based system are other potential strategies.[4][10]
Troubleshooting Guide for Compound Precipitation
This guide addresses common precipitation issues encountered during experiments.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon dilution of stock solution into aqueous medium. | Rapid Change in Solvent Polarity: The hydrophobic compound "crashes out" when the highly organic solvent (DMSO) is rapidly diluted in the aqueous medium.[1] | Modify Dilution Technique: Add the stock solution dropwise into the vortexing medium to ensure rapid mixing. Perform serial dilutions in the medium instead of a single large dilution step.[1][4] |
| Concentration Exceeds Solubility Limit: The final concentration of the compound is higher than its maximum solubility in the assay medium.[1] | Determine Maximum Solubility: Perform a solubility test to find the highest concentration that remains in solution under your experimental conditions (see Protocol 2). Work below this concentration. | |
| Precipitate forms over time while incubating at 37°C. | Temperature-Dependent Solubility: The compound may be less soluble at 37°C than at room temperature, or temperature fluctuations can promote precipitation.[1][2] | Pre-warm Medium: Always pre-warm your cell culture medium to 37°C before adding the compound stock solution.[1][2] |
| pH Shift: Cellular metabolism can alter the pH of the medium over time, which may affect the solubility of pH-sensitive compounds.[2] | Use Buffered Media: If pH shifts are suspected, consider using a medium supplemented with a buffer like HEPES to maintain a stable pH.[1] | |
| Interaction with Media Components: The compound may bind to or react with proteins, salts, or other components in the culture medium, leading to precipitation.[2] | Test in Simpler Buffer: Check the compound's solubility in a simple buffer like PBS to determine if media components are the cause. If so, formulation strategies like using cyclodextrins may be necessary.[1] | |
| Stock solution in DMSO is cloudy or contains crystals after thawing. | Poor Solubility at Low Temperatures: The compound may have limited solubility in DMSO at storage temperatures (-20°C or -80°C) or has precipitated during the freeze-thaw cycle.[2] | Redissolve Before Use: Gently warm the stock solution to 37°C and vortex thoroughly to ensure the compound is fully redissolved before making dilutions.[2] |
| Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can promote the precipitation of less stable solutions. | Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid repeated freezing and thawing.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
This protocol describes the standard procedure for preparing a high-concentration stock solution.
Materials:
-
This compound (MW: 406.90 g/mol )
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Calculate the mass of this compound required. To prepare 1 mL of a 10 mM stock solution: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 406.90 g/mol x 1000 mg/g = 4.07 mg
-
Weigh out 4.07 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, gently warm the tube to 37°C to aid dissolution.
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2][4]
Protocol 2: Determining the Maximum Soluble Concentration in Bioassay Medium
This protocol helps establish the working concentration range for your experiment.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Microscope
Procedure:
-
Prepare a series of dilutions of your compound in the pre-warmed cell culture medium. For example, to test concentrations from 100 µM down to 1.56 µM:
-
Add 5 µL of the 10 mM stock to 495 µL of medium for a 100 µM solution (1% DMSO).
-
Perform 2-fold serial dilutions from this 100 µM solution in fresh medium.
-
-
Include a vehicle control tube containing only the medium and the highest concentration of DMSO used (e.g., 1%).
-
Incubate the tubes/plate under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., immediately, 1 hour, 4 hours, and 24 hours).[2]
-
For a more sensitive check, place a small aliquot from each tube onto a microscope slide and examine for micro-precipitates.
-
The highest concentration that remains clear and free of precipitate throughout the incubation period is the maximum working concentration for your assay conditions.[2]
Protocol 3: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to Enhance Solubility
This protocol provides a method for preparing a drug-cyclodextrin inclusion complex.[11][12][13]
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Aqueous buffer or cell culture medium
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare the HP-β-CD Solution: Dissolve HP-β-CD in your desired aqueous buffer or medium to make a stock solution (e.g., 10-40% w/v). The concentration may need optimization.
-
Add the Compound: Add the powdered this compound directly to the HP-β-CD solution. A molar ratio of 1:1 (drug to cyclodextrin) is a common starting point, but this may require optimization.
-
Facilitate Complexation: Vigorously vortex or sonicate the mixture for an extended period (e.g., 1-24 hours) at room temperature or slightly elevated temperature to facilitate the formation of the inclusion complex.
-
Sterilization: Sterilize the final solution by filtering it through a 0.22 µm syringe filter.
-
Confirm Solubility: Visually inspect the final solution for clarity and perform the solubility assessment as described in Protocol 2 to determine the new maximum soluble concentration.
Visualizations
Caption: Troubleshooting workflow for addressing compound solubility issues in bioassays.
Caption: Potential signaling pathways affected by cytotoxic azaphilones like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. alzet.com [alzet.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. mdpi.com [mdpi.com]
- 12. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Conditions for Separating 11-Epi-Chaetomugilin I from Chaetomugilin I
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the chromatographic separation of Chaetomugilin I and its diastereomer, 11-Epi-Chaetomugilin I.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound from Chaetomugilin I?
The primary challenge lies in the fact that these two compounds are epimers, differing only in the stereochemistry at a single chiral center (C-11). This structural similarity results in very close physicochemical properties, making their separation by conventional HPLC methods difficult. Achieving baseline resolution often requires careful optimization of chromatographic conditions to exploit subtle differences in their interaction with the stationary phase.
Q2: Should I start with normal-phase or reversed-phase HPLC for this separation?
Both normal-phase (NP) and reversed-phase (RP) HPLC can be viable for separating diastereomers.[1] The choice often depends on the solubility of the compounds and the selectivity observed with different column and solvent combinations.
-
Normal-Phase (NP) HPLC: NP chromatography, using a polar stationary phase (like silica or diol) and a non-polar mobile phase, can offer good selectivity for epimers due to specific interactions like hydrogen bonding. For compounds like Chaetomugilins, which have multiple polar functional groups, NP-HPLC is a strong starting point.
-
Reversed-Phase (RP) HPLC: RP-HPLC, with a non-polar stationary phase (like C18 or C8) and a polar mobile phase, separates compounds based on hydrophobicity. While diastereomers have identical hydrophobicity, differences in their three-dimensional structure can lead to differential interactions with the stationary phase, enabling separation.
It is recommended to screen both modes to determine the most effective approach for your specific sample matrix.
Q3: What is the role of temperature in the separation of these epimers?
Temperature is a critical parameter for optimizing the separation of diastereomers.[2][3] Changing the column temperature can alter the thermodynamics of the analyte-stationary phase interaction, which can significantly impact selectivity and resolution.[3][4][5] In some cases, operating at sub-ambient temperatures can enhance resolution.[6] It is advisable to evaluate a range of temperatures (e.g., 10°C to 50°C) during method development.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC separation of this compound and Chaetomugilin I.
Issue 1: Poor or No Resolution of the Epimeric Peaks
Possible Causes and Solutions:
-
Inappropriate Column Chemistry: The selectivity of the column is paramount.
-
Action: Screen different stationary phases. For RP-HPLC, try columns with different bonded phases (e.g., C18, C8, Phenyl-Hexyl, PFP). For NP-HPLC, consider silica, diol, or cyano columns.
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition directly influences selectivity.
-
Action (RP-HPLC):
-
Vary the organic modifier (e.g., acetonitrile vs. methanol). Methanol often provides different selectivity for polar compounds.
-
Adjust the aqueous phase pH if the compounds have ionizable groups.
-
Incorporate additives like trifluoroacetic acid (TFA) to improve peak shape.[7]
-
-
Action (NP-HPLC):
-
Fine-tune the ratio of the non-polar and polar solvents (e.g., hexane and isopropanol).
-
Add small amounts of a more polar solvent (e.g., ethanol or acetic acid) to modulate retention and selectivity.
-
-
-
Incorrect Temperature: As mentioned, temperature affects selectivity.
-
Action: Experiment with different column temperatures. A good starting range is 25-50°C. For some challenging separations, sub-ambient temperatures might be beneficial.[6]
-
Issue 2: Peak Splitting or Tailing
Possible Causes and Solutions:
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Action: Reduce the injection volume or the sample concentration.
-
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, peak distortion can occur.
-
Action: Whenever possible, dissolve the sample in the initial mobile phase. If this is not feasible, use a solvent that is weaker than the mobile phase.
-
-
Column Contamination or Void: A blocked frit or a void in the packing material can cause peak splitting.[8][9]
-
Action: First, try flushing the column with a strong solvent. If the problem persists, replace the column frit or the entire column. Using a guard column can help prevent contamination of the analytical column.
-
-
Secondary Interactions: Unwanted interactions between the analytes and the stationary phase (e.g., with residual silanols on a silica-based column) can cause peak tailing.
-
Action: Add a competing agent to the mobile phase, such as a small amount of a basic modifier like triethylamine (TEA) in NP-HPLC, or ensure adequate buffering in RP-HPLC.
-
Experimental Protocols
The following are suggested starting protocols for method development. Optimization will be necessary to achieve baseline separation.
Protocol 1: Reversed-Phase HPLC (RP-HPLC)
-
Column: C18 (e.g., Waters Symmetry C18, Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 60-80% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at a suitable wavelength for Chaetomugilins (e.g., 254 nm or a wavelength of maximum absorbance determined by UV scan)
-
Injection Volume: 5 µL
Protocol 2: Normal-Phase HPLC (NP-HPLC)
-
Column: Silica or Diol, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: n-Hexane
-
Mobile Phase B: Isopropanol
-
Isocratic Elution: 90:10 (A:B)
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 25°C
-
Detection: UV at a suitable wavelength
-
Injection Volume: 10 µL
Data Presentation
The following tables present hypothetical data to illustrate the effects of varying chromatographic parameters on the separation of Chaetomugilin I and this compound.
Table 1: Effect of Mobile Phase Composition (RP-HPLC)
| Mobile Phase (Acetonitrile in Water, v/v) | Retention Time (min) - Chaetomugilin I | Retention Time (min) - this compound | Resolution (Rs) |
| 65% | 12.5 | 12.9 | 0.85 |
| 70% | 10.2 | 10.5 | 1.10 |
| 75% | 8.1 | 8.3 | 0.90 |
Table 2: Effect of Column Temperature (RP-HPLC with 70% Acetonitrile)
| Column Temperature (°C) | Retention Time (min) - Chaetomugilin I | Retention Time (min) - this compound | Resolution (Rs) |
| 25 | 11.5 | 11.9 | 1.25 |
| 35 | 10.2 | 10.5 | 1.10 |
| 45 | 9.0 | 9.2 | 0.95 |
Visualizations
Caption: Workflow for HPLC method development.
Caption: Troubleshooting poor resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chromtech.com [chromtech.com]
- 4. avantorsciences.com [avantorsciences.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. tandfonline.com [tandfonline.com]
- 7. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 9. uhplcs.com [uhplcs.com]
Technical Support Center: Troubleshooting 11-Epi-Chaetomugilin I Cytotoxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in cytotoxicity assays involving 11-Epi-Chaetomugilin I. This guide is intended for professionals in research, science, and drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported cytotoxic activity?
This compound is a marine-derived fungal metabolite belonging to the azaphilone class of compounds.[1][2] It has been reported to exhibit significant cytotoxic activity against various cancer cell lines, including murine P388 leukemia, human HL-60 leukemia, murine L1210 leukemia, and human KB epidermoid carcinoma cells.[3][4]
Q2: I am observing high variability between replicate wells in my cytotoxicity assay. What could be the cause?
High variability between replicates can stem from several factors:
-
Uneven cell seeding: Ensure a homogenous cell suspension before and during seeding. Pipetting technique is crucial for consistency.
-
Edge effects: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration. It is recommended to fill the outer wells with sterile PBS or media without cells and use the inner wells for the experiment.
-
Compound precipitation: this compound, like many natural products, may have limited solubility in aqueous media. Visually inspect the wells for any precipitate after adding the compound.
-
Incomplete formazan solubilization (for MTT/XTT assays): Ensure complete dissolution of the formazan crystals before reading the absorbance.
Q3: My results show an unexpected increase in cell viability at higher concentrations of this compound. What could be happening?
This "bell-shaped" dose-response curve can be due to:
-
Compound interference with the assay: At high concentrations, this compound might directly reduce the tetrazolium salts (MTT, XTT) to formazan, leading to a false positive signal for cell viability. A cell-free control experiment (compound + media + assay reagent) can help determine if this is occurring.
-
Compound precipitation: At higher concentrations, the compound may precipitate out of solution, reducing its effective concentration and thus its cytotoxic effect.
Q4: What alternative cytotoxicity assays can I use if I suspect interference with MTT or XTT assays?
If you suspect interference with tetrazolium-based assays, consider using assays with different detection principles:
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells, indicating loss of membrane integrity.
-
ATP-based Assays (e.g., CellTiter-Glo®): Quantifies ATP levels, which correlate with the number of metabolically active cells.
-
Sulforhodamine B (SRB) Assay: Measures total protein content, which is proportional to cell number.
Troubleshooting Guides
Issue 1: Lower than Expected Cytotoxicity
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Store this compound stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. |
| Sub-optimal Cell Health | Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding. |
| Incorrect Compound Concentration | Verify the initial stock concentration and the dilution series. Use freshly prepared dilutions for each experiment. |
| Insufficient Incubation Time | Optimize the incubation time with the compound. Cytotoxic effects can be time-dependent. A time-course experiment (e.g., 24h, 48h, 72h) is recommended. |
Issue 2: High Background in Control Wells
| Possible Cause | Troubleshooting Step |
| Contamination | Inspect cultures for microbial contamination. Use sterile techniques throughout the assay. |
| Serum Interference (LDH Assay) | Heat-inactivate the serum used in the culture medium or use a serum-free medium during the LDH release portion of the assay, as serum contains endogenous LDH. |
| Phenol Red Interference | Phenol red in the culture medium can interfere with colorimetric readings. Use phenol red-free medium if possible or ensure proper background subtraction. |
Data Presentation
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Chaetomugilin A | HepG-2, A549, HeLa | MTT | > 40 | [1] |
| 11-epi-Chaetomugilin A | HepG-2, A549, HeLa | MTT | > 40 | [1] |
| Chaetomugilin D | HepG-2, A549, HeLa | MTT | > 40 | [1] |
| Seco-chaetomugilin D | P388, HL-60, L1210, KB | MTT | 38.6 - 53.6 | [5] |
| Chaetomugilin I | P388, HL-60, L1210, KB | MTT | 1.1 - 2.3 | [1] |
| Chaetomugilin J | P388, HL-60, L1210, KB | MTT | 2.8 - 12.8 | [1] |
| N-butyl-2-aza-2-deoxychaetoviridin A | A549 | CCK-8 | 13.6 | [6] |
| N-hexyl-2-aza-2-deoxychaetoviridin A | A549 | CCK-8 | 17.5 | [6] |
Experimental Protocols
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the supernatant.
-
LDH Reaction: Transfer the supernatant to a new plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Reading: Measure the absorbance at 490 nm with a reference wavelength of 680 nm.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assays
Caption: General experimental workflow for assessing the cytotoxicity of this compound.
Proposed Apoptotic Signaling Pathway for Azaphilones
Caption: A proposed intrinsic apoptosis signaling pathway for azaphilone compounds.
References
- 1. Chaetomugilins and Chaetoviridins—Promising Natural Metabolites: Structures, Separation, Characterization, Biosynthesis, Bioactivities, Molecular Docking, and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chaetomugilins and Chaetoviridins—Promising Natural Metabolites: Structures, Separation, Characterization, Biosynthesis, Bioactivities, Molecular Docking, and Molecular Dynamics [mdpi.com]
- 3. This compound|CAS 1319729-88-8|DC Chemicals [dcchemicals.com]
- 4. This compound|1319729-88-8|COA [dcchemicals.com]
- 5. New Azaphilones, Seco-Chaetomugilins A and D, Produced by a Marine-Fish-Derived Chaetomium globosum [mdpi.com]
- 6. Novel chlorinated and nitrogenated azaphilones with cytotoxic activities from the marine algal-derived fungus Chaetomium globosum 2020HZ23 - PMC [pmc.ncbi.nlm.nih.gov]
Preventing isomer interconversion during 11-Epi-Chaetomugilin I purification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 11-Epi-Chaetomugilin I, with a focus on preventing interconversion to its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The main challenge in the purification of this compound lies in its potential for interconversion to its diastereomer, Chaetomugilin I. This epimerization can occur at the C-11 position, leading to a mixture of isomers that are often difficult to separate due to their similar physicochemical properties. Additionally, as with many natural products, achieving high purity requires the removal of other closely related compounds and pigments from the crude extract.
Q2: What are the critical factors that can induce isomer interconversion of this compound during purification?
Several factors can promote the epimerization of this compound:
-
pH: Azaphilone pigments, the class of compounds to which Chaetomugilins belong, can be sensitive to pH. Basic or strongly acidic conditions can catalyze the enolization at the stereocenter, leading to epimerization. It is generally recommended to maintain a slightly acidic to neutral pH during the purification process.
-
Temperature: Elevated temperatures can provide the energy required to overcome the activation barrier for epimerization. Therefore, it is crucial to conduct purification steps at low to ambient temperatures.
-
Stationary Phase: Certain stationary phases, particularly silica gel, can have acidic or basic sites on their surface that may promote isomerization. The prolonged exposure of the compound to the stationary phase can increase the risk of interconversion.[1]
-
Solvent Polarity: While the direct impact of solvent polarity on the epimerization of Chaetomugilin I is not well-documented, changes in solvent polarity can influence the conformation of the molecule and its interaction with the stationary phase, which could potentially affect its stability.
Q3: What are the recommended storage conditions for crude extracts and purified this compound to minimize degradation and isomerization?
To ensure the stability of this compound, it is recommended to:
-
Store crude extracts and purified fractions at low temperatures, preferably at -20°C or below, to minimize thermal degradation and epimerization.
-
Protect samples from light, as many natural products are photosensitive.
-
Store samples in a dry, inert atmosphere (e.g., under argon or nitrogen) to prevent oxidative degradation.
-
If stored in solution, use a non-reactive, aprotic solvent and maintain a slightly acidic pH if possible.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of this compound and Chaetomugilin I | - Inappropriate stationary phase.- Non-optimal mobile phase composition.- Column overloading. | - Stationary Phase: Consider using a different stationary phase. If using normal phase chromatography, try a less acidic silica gel or a bonded phase like diol. For reversed-phase, C18 columns are commonly used. Chiral stationary phases can also be effective for separating diastereomers.[2][3]- Mobile Phase: Optimize the mobile phase by systematically varying the solvent ratio. For normal phase, a hexane/ethyl acetate or chloroform/methanol gradient can be effective. For reversed-phase, a methanol/water or acetonitrile/water gradient is common. The addition of a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) can improve peak shape and resolution by suppressing the ionization of silanol groups on the stationary phase.[2][4][5][6]- Column Overloading: Reduce the amount of sample loaded onto the column. |
| Presence of Chaetomugilin I in the purified this compound fraction (isomer interconversion) | - Epimerization occurring on the column.- High temperature during purification.- Inappropriate pH of the mobile phase. | - Chromatography Conditions: Minimize the time the compound spends on the column. Use a faster flow rate or a steeper gradient. Consider using a less active stationary phase (e.g., end-capped C18).- Temperature Control: Perform all purification steps at a reduced temperature (e.g., in a cold room or using a column thermostat). Low-temperature purification can help preserve the integrity of thermally labile compounds.[7]- pH Control: Buffer the mobile phase to a slightly acidic pH (e.g., pH 3-5) using a volatile buffer like ammonium formate or ammonium acetate if compatible with your detection method.[2][4][5][6][8] |
| Broad or tailing peaks in HPLC | - Secondary interactions with the stationary phase.- Column degradation.- Inappropriate mobile phase pH. | - Mobile Phase Modifier: Add a competing base (e.g., triethylamine) in small amounts to the mobile phase in normal phase chromatography to block active sites on the silica gel. For reversed-phase, ensure the pH is at least 2 pH units away from the pKa of the analyte.- Column Health: Flush the column with a strong solvent to remove any adsorbed impurities. If the problem persists, the column may need to be replaced.- pH Adjustment: Optimize the mobile phase pH to ensure the analyte is in a single ionic form. |
| Low recovery of the target compound | - Irreversible adsorption to the stationary phase.- Degradation during the purification process. | - Stationary Phase: Deactivate the stationary phase by adding a modifier to the mobile phase or choose a different type of stationary phase.- Gentle Conditions: Use milder purification conditions, such as lower temperatures and avoiding harsh pH, to prevent degradation of the compound. |
Experimental Protocols
General Workflow for Preventing Isomer Interconversion During Purification
This workflow outlines the key steps and considerations for purifying this compound while minimizing the risk of epimerization.
Caption: A generalized workflow for the purification of this compound, emphasizing key control points to prevent isomer interconversion.
Recommended Chromatographic Conditions
The following tables summarize recommended starting conditions for the chromatographic purification of this compound. Optimization will be required for specific crude extracts and instrument setups.
Table 1: Column Chromatography for Initial Fractionation
| Parameter | Recommendation |
| Stationary Phase | Silica gel (consider using deactivated silica), Sephadex LH-20, or C18 reversed-phase silica. |
| Mobile Phase (Normal Phase) | Gradient of Hexane:Ethyl Acetate or Chloroform:Methanol. |
| Mobile Phase (Reversed Phase) | Gradient of Methanol:Water or Acetonitrile:Water. |
| Temperature | Ambient or preferably in a cold room (4°C). |
Table 2: Preparative HPLC for Final Purification
| Parameter | Recommendation |
| Column | C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm). |
| Mobile Phase | Isocratic or gradient elution with a mixture of Methanol and Water or Acetonitrile and Water. |
| Mobile Phase Modifier | Addition of 0.1% Formic Acid or 10 mM Ammonium Formate to maintain a slightly acidic pH. |
| Flow Rate | 2-5 mL/min (depending on column dimensions). |
| Detection | UV at an appropriate wavelength (e.g., based on UV-Vis spectrum of the compound). |
| Temperature | Controlled room temperature or preferably chilled using a column thermostat. |
Signaling Pathways and Logical Relationships
While a specific signaling pathway directly modulated by this compound is not yet fully elucidated, its cytotoxic activity suggests interference with fundamental cellular processes. The following diagram illustrates the logical relationship between purification parameters and the desired outcome of preserving stereochemical integrity.
Caption: A diagram illustrating the key experimental factors that must be controlled to prevent isomer interconversion and preserve the stereochemical integrity of this compound during purification.
References
- 1. Synthesis of the Azaphilones (+)-Sclerotiorin and (+)-8-O-Methylsclerotiorinamine Utilizing (+)-Sparteine Surrogates in Copper-Mediated Oxidative Dearomatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Purification Techniques for Natural Products | Buchi.com [cloud.infohub.buchi.com]
- 4. silicycle.com [silicycle.com]
- 5. HPLC Buffers [sigmaaldrich.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
How to minimize batch-to-batch variability in fungal metabolite extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability in fungal metabolite extraction.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in fungal metabolite extraction?
Batch-to-batch variability in fungal metabolite extraction primarily stems from three main areas:
-
Biological Variation: Inherent differences in the physiological state of the fungus between cultures. This can be influenced by subtle variations in growth conditions.
-
Sample Preparation and Extraction Variation: Inconsistencies in the experimental procedures, from harvesting the fungal biomass to the final extraction step.
-
Analytical Variation: Differences in the performance of analytical instruments and data processing methods.[1]
Q2: How critical is the choice of extraction solvent?
The choice of extraction solvent is a critical step in metabolomics as it significantly impacts the types and quantities of metabolites extracted.[2] Different solvents have different polarities and will selectively extract different classes of compounds. For broad, untargeted metabolomics, a solvent that can extract a wide range of metabolites is often preferred. Methanol is frequently used due to its ability to extract a broad range of metabolites, ease of removal, and good recovery.[2] However, the optimal solvent will depend on the specific metabolites of interest.
Q3: What is "quenching," and why is it important?
Quenching is the rapid inactivation of metabolic activity within the fungal cells. This is a crucial step to ensure that the metabolite profile accurately reflects the state of the fungus at the time of harvesting. Without effective quenching, enzymatic reactions can continue, leading to changes in the metabolite composition and introducing significant variability.
Q4: How does the fungal growth stage affect metabolite production?
The production of secondary metabolites by fungi is often growth-phase dependent. Many secondary metabolites are produced during the stationary phase of growth when nutrient sources become limited. Therefore, it is crucial to standardize the harvest time to ensure that cultures are at a comparable metabolic stage across batches.
Q5: What are Quality Control (QC) samples, and how should they be used?
Quality Control (QC) samples are pooled samples created by mixing a small aliquot from each sample in the study. They are analyzed periodically throughout the analytical run to assess the stability and performance of the analytical instrument. QC samples help to identify and correct for analytical variability, a significant source of batch-to-batch differences.
Troubleshooting Guides
Issue 1: Inconsistent Metabolite Yields Between Batches
Possible Causes:
-
Inconsistent Fungal Growth: Variations in culture conditions (temperature, pH, aeration, media composition) can lead to different growth rates and biomass yields, directly impacting metabolite production.
-
Variable Harvest Time: Harvesting cultures at different growth phases will result in different metabolite profiles and yields.
-
Inefficient or Inconsistent Extraction: Incomplete cell lysis or inconsistent solvent-to-biomass ratios can lead to variable extraction efficiency.
-
Metabolite Degradation: Degradation of unstable metabolites during extraction can lead to lower yields.
Solutions:
-
Standardize Culture Conditions: Maintain consistent temperature, pH, aeration, and use the same batch of media for all cultures in a study.
-
Monitor Fungal Growth: Track biomass accumulation (e.g., dry weight) or a key metabolite to determine the optimal and consistent harvest time.
-
Optimize and Standardize Extraction Protocol:
-
Ensure complete cell disruption using methods like bead beating, sonication, or freeze-thaw cycles.
-
Maintain a consistent and accurately measured solvent-to-biomass ratio for all samples.
-
Perform extractions at a consistent temperature, often on ice, to minimize degradation.[3]
-
-
Work Quickly and at Low Temperatures: Minimize the time between harvesting and extraction, and keep samples cold to reduce enzymatic activity and metabolite degradation.
Issue 2: Qualitative Differences in Metabolite Profiles Between Batches
Possible Causes:
-
Contamination: Bacterial or cross-contamination with other fungal species can introduce new metabolites into your samples.
-
Shift in Fungal Metabolism: Subtle changes in culture conditions can trigger different metabolic pathways, leading to the production of different secondary metabolites.
-
Inconsistent Extraction Selectivity: Using different solvent polarities or pH conditions between batches can result in the extraction of different sets of metabolites.
-
Analytical Drift: Changes in the sensitivity or calibration of the analytical instrument over time.
Solutions:
-
Aseptic Technique: Use strict aseptic techniques during fungal culture to prevent contamination. Regularly check cultures for purity.
-
Tightly Control Culture Environment: Precisely control all culture parameters, including light exposure and humidity, as these can influence fungal metabolism.
-
Standardize Extraction Solvents and Conditions: Use the same solvent composition, pH, and temperature for all extractions. Ensure solvents are from the same supplier and lot if possible.
-
Use QC Samples and Instrument Calibration: Regularly run QC samples to monitor instrument performance and apply appropriate data normalization techniques to correct for analytical drift.
Data Presentation
Table 1: Comparison of Extraction Solvents for Fungal Metabolites
| Solvent/Method | Target Fungi | Key Findings | Reference |
| Methanol | Phanerochaete chrysosporium | Provided the highest number of detected peaks (~300) with ease and speed. | [2] |
| 60% Methanol with 1% Formic Acid | Scytalidium parasiticum | Best for extracting metabolites from both solid and liquid cultures compared to acetonitrile and water. | [3] |
| Ethyl Acetate followed by Isopropanol/Acetonitrile | Various | Effective for extracting a broad range of secondary metabolites from fungal cultures on solid media. | [4] |
| Chloroform vs. Ethyl Acetate | MSX63935 | Similar extraction yields and chromatographic profiles for key compounds. | [5] |
| Acidic Water, Ethanol/Water/Acetic Acid, Hexane, Diethyl Ether | Boletus edulis and Cantharellus cibarius | Acidic water extracted the highest amount of polyphenolic compounds. | [6] |
Experimental Protocols
Protocol 1: Standard Solid-Liquid Extraction of Fungal Metabolites
This protocol is a general guideline and may need optimization for specific fungal species and target metabolites.
-
Harvesting and Quenching:
-
Harvest fungal mycelium from solid or liquid culture by scraping or filtration.
-
Immediately quench metabolism by flash-freezing the mycelium in liquid nitrogen.
-
Determine the dry weight of a representative sample to normalize the extraction volume.
-
-
Cell Disruption and Extraction:
-
Transfer the frozen mycelium to a pre-chilled mortar and grind to a fine powder under liquid nitrogen.
-
Alternatively, use a bead beater with pre-chilled tubes and beads.
-
Add a precise volume of cold extraction solvent (e.g., methanol, ethyl acetate) to the powdered mycelium at a standardized ratio (e.g., 10 mL solvent per 1 g dry weight).
-
Vortex vigorously for 1 minute.
-
-
Sonication and Incubation:
-
Sonicate the sample in an ice bath for 30 minutes.
-
Incubate at 4°C for 1 hour with occasional vortexing to ensure thorough extraction.
-
-
Centrifugation and Supernatant Collection:
-
Centrifuge the extract at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
-
Re-extraction (Optional but Recommended):
-
Add a fresh aliquot of the extraction solvent to the pellet and repeat steps 2-4.
-
Pool the supernatants from both extractions.
-
-
Sample Preparation for Analysis:
-
Filter the pooled supernatant through a 0.22 µm syringe filter to remove any remaining cellular debris.
-
Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for your analytical platform (e.g., methanol for LC-MS).[4][7]
-
Protocol 2: LC-MS Analysis of Fungal Extracts
This is a general LC-MS method suitable for the analysis of a broad range of fungal metabolites.
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B (re-equilibration)
-
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.
-
Mass Range: m/z 100-1000.
-
Data Acquisition: Full scan mode. For targeted analysis, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM).
-
Source Parameters: Optimize gas temperatures, flow rates, and voltages for the specific instrument.[4][8]
-
Visualizations
Caption: Experimental workflow for fungal metabolite extraction.
Caption: Troubleshooting decision tree for inconsistent results.
Caption: Factors contributing to batch-to-batch variability.
References
- 1. Fungal Metabolomics: A Comprehensive Approach to Understanding Pathogenesis in Humans and Identifying Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. ukm.my [ukm.my]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Different Extraction Solvents for Characterization of Antioxidant Potential and Polyphenolic Composition in Boletus edulis and Cantharellus cibarius Mushrooms from Romania - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extraction of fungal compounds and LC-MS analysis [bio-protocol.org]
- 8. LC-MS based identification of stylosin and tschimgine from fungal endophytes associated with Ferula ovina - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Cytotoxicity of 11-Epi-Chaetomugilin I and Chaetomugilin I
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of two closely related natural compounds, 11-Epi-Chaetomugilin I and Chaetomugilin I. These azaphilone alkaloids, isolated from the fungus Chaetomium globosum, have demonstrated significant potential as cytotoxic agents. This document synthesizes available experimental data to facilitate an objective evaluation of their performance and underlying mechanisms of action.
Quantitative Cytotoxicity Data
The cytotoxic activities of this compound and Chaetomugilin I have been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
| Compound | Cell Line | IC50 (µM) | Reference |
| Chaetomugilin I | P388 (murine leukemia) | 1.1 - 2.3 | [1] |
| HL-60 (human leukemia) | 1.1 - 2.3 | [1] | |
| L1210 (murine leukemia) | 1.1 - 2.3 | [1] | |
| KB (human epidermoid carcinoma) | 1.1 - 2.3 | [1] | |
| This compound | P388 (murine leukemia) | Strong Cytotoxicity | [1] |
| HL-60 (human leukemia) | Strong Cytotoxicity | [1] | |
| L1210 (murine leukemia) | Strong Cytotoxicity | [1] | |
| KB (human epidermoid carcinoma) | Strong Cytotoxicity | [1] |
Note: While specific IC50 values for this compound were not explicitly detailed in the reviewed literature, it was reported to possess strong cytotoxicity comparable to Chaetomugilin I in the same study.[1]
Experimental Protocols
The cytotoxicity data presented above was primarily obtained using the MTT assay.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium (serum-free for the assay)
-
MTT solvent (e.g., acidified isopropanol or dimethyl sulfoxide)
-
96-well microtiter plates
-
Test compounds (this compound and Chaetomugilin I)
-
Control vehicle (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and Chaetomugilin I. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds).
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Formazan Solubilization: Add the MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Mechanism of Action: Signaling Pathways
Chaetomugilins are known to induce apoptosis in cancer cells. While the specific signaling pathways for this compound have not been fully elucidated, studies on related chaetomugilins, such as Chaetomugilin J and O, suggest the involvement of the intrinsic (mitochondrial) apoptosis pathway. This pathway is characterized by the release of cytochrome c from the mitochondria, leading to the activation of a caspase cascade and eventual cell death.
References
A Comparative Guide to the Bioactivity of 11-Epi-Chaetomugilin I and Other Chaetoviridins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported biological activities of 11-Epi-Chaetomugilin I and other members of the chaetoviridin class of azaphilone fungal metabolites. The data presented is compiled from various scientific studies to facilitate a comprehensive understanding of their potential as therapeutic agents.
Introduction
This compound and chaetoviridins are structurally related natural products isolated from various species of the fungus Chaetomium, notably Chaetomium globosum.[1] These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities. This guide aims to provide a side-by-side comparison of their bioactivities based on available experimental data, focusing on cytotoxicity, anti-inflammatory, antifungal, and antimalarial properties. It is important to note that the data presented has been aggregated from multiple studies, and direct comparisons of potency should be made with caution due to variations in experimental conditions.
Data Presentation
The following tables summarize the quantitative data for the bioactivity of this compound and various chaetoviridins.
Table 1: Cytotoxic Activity
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | P388 (murine leukemia) | Not Specified | 0.7 | [1] |
| HL-60 (human leukemia) | Not Specified | 1.1 | [1] | |
| KB (human oral epidermoid carcinoma) | Not Specified | 2.5 | [1] | |
| Chaetoviridin A | A549 (human lung carcinoma) | CCK-8 | > 50 | [2] |
| HeLa (human cervical cancer) | Not Specified | 12.3 | [3] | |
| HepG2 (human liver cancer) | Not Specified | 3.9 | [3] | |
| N-butyl-2-aza-2-deoxychaetoviridin A | A549 (human lung carcinoma) | CCK-8 | 13.6 | [2][4] |
| N-hexyl-2-aza-2-deoxychaetoviridin A | A549 (human lung carcinoma) | CCK-8 | 17.5 | [2][4] |
| Chaetoviridide A | A549 (human lung carcinoma) | Not Specified | 15.2 | [3] |
| HeLa (human cervical cancer) | Not Specified | 12.3 | [3] | |
| HepG2 (human liver cancer) | Not Specified | 3.9 | [3] |
Table 2: Anti-inflammatory Activity
| Compound | Assay | Cell Line/Model | IC50 (µM) | Reference |
| This compound | TNF-α induced NF-κB inhibition | Not Specified | 0.9 | [1] |
| Chaetomugilin I | TNF-α induced NF-κB inhibition | RAW 264.7 | 0.9 | [1] |
Table 3: Antifungal Activity
| Compound | Fungal Species | Assay Type | MIC (µg/mL) | Reference |
| Chaetoviridin A | Magnaporthe grisea | Mycelial Growth Inhibition | 1.23 | [5] |
| Pythium ultimum | Mycelial Growth Inhibition | 1.23 | [5] | |
| Alternaria mali | Mycelial Growth Inhibition | 5.0 | [5] | |
| Botrytis cinerea | Mycelial Growth Inhibition | 20 | [5] | |
| Colletotrichum gloeosporioides | Mycelial Growth Inhibition | 5.0 | [5] | |
| Fusarium oxysporum | Mycelial Growth Inhibition | > 100 | [5] | |
| Phytophthora capsici | Mycelial Growth Inhibition | 10 | [5] | |
| Phytophthora infestans | Mycelial Growth Inhibition | 5.0 | [5] | |
| Rhizoctonia solani | Mycelial Growth Inhibition | 20 | [5] | |
| Chaetoviridin B | Magnaporthe grisea | Mycelial Growth Inhibition | 5.0 | [5] |
| Pythium ultimum | Mycelial Growth Inhibition | 5.0 | [5] | |
| Alternaria mali | Mycelial Growth Inhibition | 20 | [5] | |
| Botrytis cinerea | Mycelial Growth Inhibition | > 100 | [5] | |
| Colletotrichum gloeosporioides | Mycelial Growth Inhibition | 20 | [5] | |
| Fusarium oxysporum | Mycelial Growth Inhibition | > 100 | [5] | |
| Phytophthora capsici | Mycelial Growth Inhibition | 20 | [5] | |
| Phytophthora infestans | Mycelial Growth Inhibition | 20 | [5] | |
| Rhizoctonia solani | Mycelial Growth Inhibition | > 100 | [5] |
Table 4: Antimalarial Activity
| Compound | Parasite Strain | Assay Type | IC50 (µg/mL) | Reference |
| Chaetoviridin E | Plasmodium falciparum K1 | Not Specified | 2.9 | [1] |
| 5'-epi-Chaetoviridin A | Plasmodium falciparum K1 | Not Specified | 4.9 | [1] |
Experimental Protocols
1. Cytotoxicity Assay (General Protocol using CCK-8)
This protocol is a general representation of a colorimetric assay for the determination of cell viability.
-
Cell Seeding: Cancer cell lines (e.g., A549) are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound, chaetoviridins) and incubated for a further 48 hours.
-
CCK-8 Addition: After the incubation period, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plate is incubated for an additional 1-4 hours.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) value is calculated from the dose-response curves.
2. Anti-inflammatory Assay (NF-κB Inhibition Assay)
This protocol outlines a common method for assessing the inhibition of the NF-κB signaling pathway.
-
Cell Culture and Stimulation: A suitable cell line, such as RAW 264.7 macrophages, is cultured and then stimulated with an inflammatory agent like Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) to activate the NF-κB pathway.
-
Compound Treatment: The cells are pre-treated with different concentrations of the test compounds for a specific period before the addition of the inflammatory stimulus.
-
Luciferase Reporter Assay: Cells are often transfected with a reporter plasmid containing NF-κB response elements upstream of a luciferase gene. The activity of NF-κB is then quantified by measuring the luminescence produced by the luciferase enzyme.
-
Data Analysis: The IC50 value is determined by plotting the percentage of NF-κB inhibition against the compound concentration.
3. Antifungal Assay (Mycelial Growth Inhibition)
This protocol describes a method to evaluate the antifungal activity of compounds.
-
Fungal Culture: The target pathogenic fungi are cultured on a suitable medium, such as Potato Dextrose Agar (PDA).
-
Assay Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the molten growth medium at various concentrations. The medium is then poured into petri dishes.
-
Inoculation: A mycelial plug of the test fungus is placed in the center of each agar plate.
-
Incubation: The plates are incubated at an appropriate temperature for several days.
-
Measurement of Inhibition: The diameter of the fungal colony is measured, and the percentage of mycelial growth inhibition is calculated relative to a control group without the test compound. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration that completely inhibits visible growth.[5]
4. Antimalarial Assay (In vitro P. falciparum Growth Inhibition)
This protocol provides a general overview of an in vitro assay for antimalarial activity.
-
Parasite Culture: The Plasmodium falciparum parasite is cultured in human red blood cells in a suitable culture medium.
-
Drug Treatment: The cultured parasites are exposed to a range of concentrations of the test compounds.
-
Growth Inhibition Assessment: After an incubation period (typically 48-72 hours), the parasite growth is assessed. This can be done using various methods, such as microscopic counting of parasitemia, measurement of parasite-specific enzyme activity (e.g., lactate dehydrogenase), or by using fluorescent DNA-staining dyes.
-
Data Analysis: The IC50 value, representing the concentration at which parasite growth is inhibited by 50%, is calculated from the dose-response data.
Mandatory Visualization
Caption: General workflow for an in vitro cytotoxicity assay.
Caption: Simplified diagram of the canonical NF-κB signaling pathway.
References
- 1. Chaetomugilins and Chaetoviridins—Promising Natural Metabolites: Structures, Separation, Characterization, Biosynthesis, Bioactivities, Molecular Docking, and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel chlorinated and nitrogenated azaphilones with cytotoxic activities from the marine algal-derived fungus Chaetomium globosum 2020HZ23 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the chemistry and biology of azaphilones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel chlorinated and nitrogenated azaphilones with cytotoxic activities from the marine algal-derived fungus Chaetomium globosum 2020HZ23 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal activity against plant pathogenic fungi of chaetoviridins isolated from Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anticancer Potential of 11-Epi-Chaetomugilin I: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential in vivo anticancer effects of 11-Epi-Chaetomugilin I against established therapeutic alternatives. While in vivo data for this compound is not yet publicly available, this document synthesizes existing in vitro cytotoxicity data and draws comparisons with in vivo studies of standard chemotherapeutic agents and related compounds. The experimental protocols and data presented herein are intended to serve as a valuable resource for researchers designing and evaluating future in vivo studies of this promising natural product.
Introduction to this compound
This compound is a natural product belonging to the azaphilone class of fungal metabolites. In vitro studies have demonstrated its cytotoxic activity against a range of human and murine cancer cell lines, including:
-
Murine Leukemia: P388, L1210
-
Human Leukemia: HL-60
-
Human Epidermoid Carcinoma: KB
The broader family of Chaetomugilins, such as Chaetomugilin O, are believed to exert their anticancer effects through the induction of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis, potentially mediated by the PI3K/Akt signaling pathway. This guide will use this proposed mechanism as a basis for discussing the potential in vivo activity of this compound.
Comparative In Vivo Efficacy Data
Due to the absence of specific in vivo studies on this compound, this section presents data from in vivo studies of standard-of-care chemotherapeutic agents used to treat cancers represented by the cell lines sensitive to this compound. This information provides a benchmark for the potential efficacy that could be expected from a novel anticancer agent in these models.
Murine Leukemia Models (P388 and L1210)
Table 1: Comparative In Vivo Efficacy in Murine Leukemia Models
| Compound | Cancer Model | Dosing Regimen | Key Efficacy Endpoint | Result | Citation |
| Vincristine | P388 Leukemia | 1.5 or 2.0 mg/kg (initial) followed by 0.1 mg/kg daily for 10 days | Increased Lifespan / Cure Rate | Prolonged lifespan; 10-60% cure rate with co-administration of Verapamil.[1] | |
| Doxorubicin | L1210 Leukemia | Not specified | Long-term Survivors | 100% long-term survivors with co-administration of Interleukin-12.[2] | |
| Cisplatin | L1210 Leukemia | 3 mg/kg weekly for 3 weeks (IP) | Increased Survival | Significantly increased survival compared to vehicle controls.[3] |
Human Leukemia Xenograft Model (HL-60)
Table 2: Comparative In Vivo Efficacy in Human Leukemia (HL-60) Xenograft Model
| Compound | Cancer Model | Dosing Regimen | Key Efficacy Endpoint | Result | Citation |
| Etoposide | HL-60 Xenograft | Not specified | Tumor Growth Inhibition | Effective suppression of tumor growth.[4] | |
| Vincristine | HL-60 Xenograft | Not specified | Tumor Growth Inhibition | Significant inhibition of tumor growth compared to vehicle.[5] |
Human Epidermoid Carcinoma Xenograft Model (KB)
While in vivo data for standard treatments specifically against KB cell line xenografts is limited in the direct search results, Cisplatin is a standard-of-care agent for head and neck cancers, from which the KB cell line is derived.
Table 3: Representative In Vivo Efficacy in Squamous Cell Carcinoma Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Key Efficacy Endpoint | Result | Citation |
| Cisplatin | Human Oral Squamous Carcinoma Xenograft | 0.3-0.9 mg/kg twice weekly (IP) | Tumor Growth Inhibition | 28-86% tumor growth inhibition.[6] |
Proposed Mechanism of Action and Signaling Pathway
The anticancer activity of the Chaetomugilin family is hypothesized to involve the modulation of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation. The induction of ROS is thought to be a key initiating event.
Caption: Proposed PI3K/Akt signaling pathway and the inhibitory role of this compound.
Experimental Protocols for In Vivo Validation
The following are detailed methodologies for key experiments to validate the anticancer effects of this compound in vivo.
Murine Leukemia Models (P388 or L1210)
-
Animal Model: DBA/2 or BDF1 mice (female, 6-8 weeks old).
-
Tumor Inoculation: Intraperitoneal (IP) injection of 1 x 10^6 P388 or L1210 leukemia cells per mouse.
-
Treatment Groups:
-
Vehicle control (e.g., saline, DMSO/Cremophor emulsion).
-
This compound (multiple dose levels, e.g., 1, 5, 10 mg/kg, administered IP or orally daily for 5-10 days, starting 24 hours post-inoculation).
-
Positive control (e.g., Vincristine at 0.5 mg/kg for P388; Doxorubicin at 5 mg/kg for L1210, administered IP on a defined schedule).
-
-
Monitoring:
-
Survival: Monitor mice daily for signs of morbidity and record the date of death.
-
Body Weight: Measure body weight every other day as an indicator of toxicity.
-
-
Endpoint: Increased lifespan (ILS) calculated as: [(Median survival time of treated group / Median survival time of control group) - 1] x 100.
Caption: Experimental workflow for in vivo murine leukemia models.
Human Tumor Xenograft Models (HL-60 or KB)
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude, female, 6-8 weeks old).[7]
-
Tumor Inoculation: Subcutaneous (SC) injection of 5 x 10^6 HL-60 or KB cells mixed with Matrigel into the flank of each mouse.[7]
-
Tumor Growth and Grouping: Monitor tumor growth with calipers. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups.
-
Treatment Groups:
-
Vehicle control.
-
This compound (multiple dose levels, administered daily).
-
Positive control (e.g., Etoposide for HL-60; Cisplatin for KB, at established effective doses).
-
-
Monitoring:
-
Tumor Volume: Measure tumor length and width with calipers every 2-3 days and calculate volume using the formula: (Length x Width²) / 2.
-
Body Weight: Measure body weight twice weekly to assess toxicity.
-
Survival: Monitor survival if the study design includes this as an endpoint.
-
-
Endpoint:
-
Tumor growth inhibition (TGI) at the end of the study.
-
Analysis of tumor weight upon study completion.
-
Survival analysis (Kaplan-Meier curves).
-
Caption: Experimental workflow for human tumor xenograft models.
Conclusion and Future Directions
This compound has demonstrated promising cytotoxic activity against a variety of cancer cell lines in vitro. While direct in vivo evidence of its anticancer efficacy is currently lacking, the data from related compounds and the proposed mechanism of action through the PI3K/Akt pathway suggest that it is a strong candidate for further preclinical investigation. The experimental protocols outlined in this guide provide a framework for robust in vivo validation. Future studies should focus on establishing the maximum tolerated dose, pharmacokinetic profile, and in vivo efficacy of this compound in the described murine leukemia and human tumor xenograft models. A direct comparison with standard-of-care agents will be crucial in determining its potential as a novel anticancer therapeutic.
References
- 1. Cure of mice bearing P388 leukemia by vincristine in combination with a calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effective chemo-immunotherapy of L1210 leukemia in vivo using interleukin-12 combined with doxorubicin but not with cyclophosphamide, paclitaxel or cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Enhanced antitumor efficacy of cisplatin in combination with ALRT1057 (9-cis retinoic acid) in human oral squamous carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HL-60 Xenograft Model - Altogen Labs [altogenlabs.com]
Comparative Analysis of 11-Epi-Chaetomugilin I with Known Anticancer Drugs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparative analysis of the anticancer potential of 11-Epi-Chaetomugilin I against established chemotherapeutic agents. This document synthesizes available preclinical data to aid in the evaluation of this natural product for further investigation.
This compound, a metabolite isolated from the fungus Chaetomium globosum, has demonstrated significant cytotoxic activity against a range of cancer cell lines.[1][2][3] This guide will compare its performance with well-known anticancer drugs such as doxorubicin, cisplatin, and paclitaxel, based on available data for this compound and its close structural analogs.
Data Presentation: Comparative Cytotoxicity
Direct comparative studies of this compound against a broad panel of standard anticancer drugs are limited. However, data from studies on closely related chaetomugilin analogs provide valuable insights into its potential efficacy. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency in inhibiting cancer cell growth.
Table 1: Cytotoxicity (IC50) of Chaetomugilin Analogs Compared to Standard Anticancer Drugs
| Compound | Cell Line | IC50 (µM) | Comparator Drug | Comparator IC50 (µM) |
| 11-Epi-Chaetomugilin A | HepG-2 (Liver Cancer) | > 40 | Etoposide | 16.11 |
| 11-Epi-Chaetomugilin A | A549 (Lung Cancer) | > 40 | Etoposide | 16.46 |
| 11-Epi-Chaetomugilin A | HeLa (Cervical Cancer) | > 40 | Etoposide | 15.00 |
| Chaetomugilin A | Multiple Cancer Lines | 5.7 - 27.1 | Adriamycin (Doxorubicin) | 0.1 - 0.6 |
| Chaetomugilin C | Multiple Cancer Lines | 6.6 - 26.6 | Adriamycin (Doxorubicin) | 0.1 - 0.6 |
Note: Data for 11-Epi-Chaetomugilin A suggests lower potency compared to etoposide in the tested cell lines.[4][5] Data for other chaetomugilins indicates a broader range of activity, though generally less potent than doxorubicin.
Table 2: Reference IC50 Values for Known Anticancer Drugs in Various Cancer Cell Lines
| Drug | Cell Line | IC50 |
| Doxorubicin | C643 (Anaplastic Thyroid Cancer) | ~0.1 µM |
| Cisplatin | C643 (Anaplastic Thyroid Cancer) | ~1.5 µM |
| Paclitaxel | C643 (Anaplastic Thyroid Cancer) | ~0.01 µM |
| Doxorubicin | MCF-7 (Breast Cancer) | ~2.57 µM |
| Paclitaxel | MDA-MB-231 (Breast Cancer) | 0.3 - 5 µM |
| Cisplatin | MDA-MB-231 (Breast Cancer) | ~23 µM |
| Paclitaxel | Ovarian Carcinoma Cell Lines | 0.4 - 3.4 nM |
| Cisplatin | Ovarian Carcinoma Cell Lines | 0.1 - 0.45 µg/mL |
Note: These values are for reference and were obtained from various studies. Direct comparison requires testing under identical experimental conditions.
Mechanism of Action: Insights from Chaetomugilin Analogs
While the precise molecular mechanisms of this compound are still under full investigation, studies on its analogs suggest a multi-faceted approach to inhibiting cancer cell growth, primarily through the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
Chaetomugilin J, a related compound, has been shown to enhance cisplatin-induced apoptosis in human ovarian cancer cells.[6] This suggests that this compound may also function as a pro-apoptotic agent, potentially through the intrinsic mitochondrial pathway. Key indicators of this pathway include the activation of caspases and changes in the expression of Bcl-2 family proteins.
Cell Cycle Arrest at G2/M Phase
Several natural compounds induce cell cycle arrest as a mechanism to halt cancer cell proliferation. Evidence from related compounds suggests that chaetomugilins may induce cell cycle arrest at the G2/M phase. This is a critical checkpoint that ensures DNA integrity before cell division. Disruption of this phase can lead to mitotic catastrophe and cell death.
Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation, and is often hyperactivated in cancer. Inhibition of this pathway is a key strategy in cancer therapy. Research on other natural products with similar structures to this compound has demonstrated the ability to inhibit the PI3K/Akt pathway, leading to downstream effects on cell survival and apoptosis.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound and comparator drugs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and comparator drugs for 48-72 hours. Include untreated cells as a control.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Annexin V-FITC/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and comparator drugs
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of the compounds for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both positive.
Propidium Iodide Cell Cycle Analysis
This assay uses propidium iodide (PI) to stain DNA and analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and comparator drugs
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compounds for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Visualizing the Molecular Mechanisms
The following diagrams, generated using Graphviz, illustrate the potential signaling pathways and experimental workflows related to the anticancer activity of this compound.
Caption: Workflow for in vitro evaluation of anticancer activity.
Caption: Proposed intrinsic apoptosis pathway activated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Chaetomugilins and Chaetoviridins—Promising Natural Metabolites: Structures, Separation, Characterization, Biosynthesis, Bioactivities, Molecular Docking, and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chaetomugilin J Enhances Apoptosis in Human Ovarian Cancer A2780 Cells Induced by Cisplatin Through Inhibiting Pink1/Parkin Mediated Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of 11-Epi-Chaetomugilin I: A Comparative Guide to its NF-κB Inhibitory Mechanism
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the NF-κB inhibitory mechanism of 11-Epi-Chaetomugilin I. Through objective comparison with established inhibitors and detailed experimental data, this document serves as a critical resource for evaluating its therapeutic potential.
This compound, a natural product belonging to the chaetomugilin family of fungal metabolites, has demonstrated significant anti-inflammatory properties. A key mechanism underlying this activity is its potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This guide delves into the specifics of this inhibition, presenting a comparative analysis with other known NF-κB inhibitors and providing the necessary experimental details for its validation.
Comparative Inhibitory Activity
The inhibitory potency of this compound against Tumor Necrosis Factor-alpha (TNF-α)-induced NF-κB activation in RAW 264.7 murine macrophage cells has been quantified and compared with other well-characterized NF-κB inhibitors. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Compound | IC50 (µM) | Cell Line | Stimulus | Assay Type |
| This compound | 0.9 | RAW 264.7 | TNF-α | NF-κB Luciferase Reporter Assay |
| Chaetomugilin I | 0.9 | RAW 264.7 | TNF-α | NF-κB Luciferase Reporter Assay |
| BAY 11-7082 | 2.0 | RAW 264.7 | TNF-α | NF-κB Luciferase Reporter Assay |
| TPCK (Tosyl-L-phenylalanyl-chloromethyl ketone) | 3.8 | RAW 264.7 | TNF-α | NF-κB Luciferase Reporter Assay |
| Parthenolide | ~1.0-5.0 | Various | Various | Various (e.g., EMSA, Reporter) |
| MG-132 | 3.0 | Various | TNF-α | NF-κB Activation Assay |
Data for this compound, Chaetomugilin I, BAY 11-7082, and TPCK are from a comparative study on chaetomugilins and chaetoviridins.[1] IC50 values for Parthenolide and MG-132 are compiled from multiple sources and may vary depending on the specific experimental conditions.[2][3][4]
The data clearly indicates that this compound is a highly potent inhibitor of the NF-κB pathway, with an efficacy comparable to its isomer Chaetomugilin I and superior to the widely used inhibitor BAY 11-7082 in the described assay.[1]
Experimental Protocols
To facilitate the cross-validation and further investigation of this compound, detailed experimental protocols for key assays are provided below.
TNF-α-Induced NF-κB Luciferase Reporter Assay in RAW 264.7 Cells
This assay is a common and effective method for quantifying the activity of the NF-κB signaling pathway.
1. Cell Culture and Transfection:
-
RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
For the reporter assay, cells are seeded in 96-well plates.
-
Cells are then transiently transfected with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.
2. Compound Treatment and Stimulation:
-
After an appropriate incubation period post-transfection (typically 24 hours), the cells are pre-treated with varying concentrations of this compound or other inhibitors for 1-2 hours.
-
Following pre-treatment, the cells are stimulated with a pro-inflammatory cytokine, such as TNF-α (typically at a concentration of 10-20 ng/mL), to activate the NF-κB pathway.[5][6] An unstimulated control group is maintained to determine baseline NF-κB activity.
3. Luciferase Activity Measurement:
-
After a defined stimulation period (usually 6-8 hours), the cells are lysed.
-
The luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions for the specific dual-luciferase reporter assay system.[5][7]
4. Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
The inhibitory effect of the compound is calculated as the percentage reduction in normalized luciferase activity in treated cells compared to TNF-α-stimulated cells without any inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.
Figure 1: Canonical NF-κB signaling pathway and points of inhibition.
References
- 1. Chaetomugilins and Chaetoviridins—Promising Natural Metabolites: Structures, Separation, Characterization, Biosynthesis, Bioactivities, Molecular Docking, and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifesensors.com [lifesensors.com]
- 3. MG132 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. promega.es [promega.es]
- 6. researchgate.net [researchgate.net]
- 7. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
A Comparative Analysis of 11-Epi-Chaetomugilin I and Other Fungal-Derived Cytotoxic Compounds
For Researchers, Scientists, and Drug Development Professionals
The relentless search for novel anticancer agents has led researchers to explore the vast and diverse chemical arsenal of the fungal kingdom. Among the promising candidates are azaphilone pigments, a class of fungal polyketides known for their broad spectrum of biological activities. This guide provides a detailed comparison of 11-Epi-Chaetomugilin I, a member of the chaetomugilin family of azaphilones, with other significant fungal-derived cytotoxic compounds. We present a comprehensive overview of their cytotoxic profiles, mechanisms of action, and the experimental methodologies used to elucidate these properties.
Introduction to this compound
This compound is a chlorinated azaphilone metabolite isolated from the marine-derived fungus Chaetomium globosum.[1] Like other members of the chaetomugilin family, it possesses a highly oxygenated bicyclic pyranoquinone core structure.[2][3][4] These compounds have garnered significant interest for their potent and selective cytotoxic activities against various cancer cell lines.[5]
Comparative Cytotoxicity
The cytotoxic potential of this compound and other fungal-derived compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater cytotoxic potency.
Below is a summary of the reported cytotoxic activities of this compound and a selection of other fungal-derived cytotoxic compounds.
| Compound | Chemical Class | Fungal Source (Genus) | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Azaphilone | Chaetomium | P388 (Murine Leukemia) | Not explicitly stated, but described as significant | [1] |
| HL-60 (Human Promyelocytic Leukemia) | Not explicitly stated, but described as significant | [1] | |||
| L1210 (Murine Leukemia) | Not explicitly stated, but described as significant | [1] | |||
| KB (Human Epidermoid Carcinoma) | Not explicitly stated, but described as significant | [1] | |||
| Chaetomugilin I | Azaphilone | Chaetomium | RAW 264.7 (Macrophage) | 0.9 | [6] |
| Chaetomugilin J | Azaphilone | Chaetomium | P388 | 12.6 | [6] |
| HL-60 | 12.6 | [6] | |||
| L1210 | 2.8 | [6] | |||
| KB | 8.5 | [6] | |||
| Chaetomugilin O | Azaphilone | Chaetomium | CAL-62 (Thyroid Cancer) | 13.57 | [7] |
| Paclitaxel (Taxol®) | Diterpenoid | Taxomyces (and others) | BT220 (Breast), H116 (Colon), etc. | Varies | [8] |
| Fusarubin | Naphthoquinone | Fusarium, Cladosporium | Various | Varies | [9] |
| Ophiobolin A | Sesterterpene | Bipolaris, Drechslera | Various | Varies | [10] |
| Alternasolanol A | Anthraquinone | Alternaria, Stemphylium | Various | Varies | [11] |
| Gliotoxin | Epipolythiodioxopiperazine | Aspergillus | Various | Varies | [12] |
Mechanism of Action: A Focus on Chaetomugilins
While the precise mechanism of action for this compound has not been fully elucidated, studies on closely related compounds, such as Chaetomugilin O, provide significant insights. The cytotoxic effects of these compounds are often multifaceted, involving the induction of oxidative stress, cell cycle arrest, and apoptosis.
A key signaling pathway implicated in the action of Chaetomugilin O is the PI3K/Akt pathway . This pathway is crucial for regulating cell survival, proliferation, and growth.[13][14]
The PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway and the inhibitory point of Chaetomugilin O.
Studies on Chaetomugilin O have shown that it can inhibit the PI3K/Akt signaling pathway, leading to a decrease in the phosphorylation of Akt.[7] This inhibition disrupts the downstream signaling that promotes cell survival and proliferation, ultimately leading to apoptosis. The proposed mechanism involves the binding of Chaetomugilin O to the Akt protein.[7]
Furthermore, Chaetomugilin O has been demonstrated to induce its antitumor effects through the accumulation of reactive oxygen species (ROS), G2/M phase cell cycle arrest, and apoptosis.[7] It is plausible that this compound and other related chaetomugilins share similar mechanisms of action.
Experimental Protocols
To ensure the reproducibility and standardization of cytotoxicity studies, detailed experimental protocols are essential. Below are the methodologies for key assays used in the characterization of these fungal-derived compounds.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[15][16]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[16] The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.[17][18]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[19]
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells, one can distinguish between cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).
Procedure:
-
Cell Culture and Treatment: Culture cells and treat them with the test compound for a specific duration.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission fluorescence.
-
Data Analysis: Generate a DNA content histogram and use cell cycle analysis software to quantify the percentage of cells in each phase.
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20][21]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection.[22] PI is a membrane-impermeant dye that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells) and stain the DNA.
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the test compound and harvest both adherent and floating cells.
-
Staining: Wash the cells and resuspend them in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay quantifies the level of intracellular ROS, which are often generated during cellular stress and apoptosis.
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[23][24][25] The fluorescence intensity is proportional to the amount of intracellular ROS.[26]
Procedure:
-
Cell Culture and Treatment: Culture cells and treat them with the test compound.
-
Loading with DCFH-DA: Incubate the cells with DCFH-DA solution (typically 10-25 µM) in serum-free medium.
-
Washing: Wash the cells to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer (excitation ~485 nm, emission ~530 nm).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the cytotoxic properties of a novel fungal-derived compound.
References
- 1. This compound|1319729-88-8|COA [dcchemicals.com]
- 2. Chaetomugilins and Chaetoviridins—Promising Natural Metabolites: Structures, Separation, Characterization, Biosynthesis, Bioactivities, Molecular Docking, and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chaetomugilins and Chaetoviridins-Promising Natural Metabolites: Structures, Separation, Characterization, Biosynthesis, Bioactivities, Molecular Docking, and Molecular Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chaetomugilins, new selectively cytotoxic metabolites, produced by a marine fish-derived Chaetomium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Key insights into secondary metabolites from various Chaetomium species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic Mechanism of Deep-Sea Fungus Chaetomium globosum YP-106 Metabolite Chaetomugilin O in Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. In Vitro Effects of Fungal Phytotoxins on Cancer Cell Viability: First Insight into Structure Activity Relationship of a Potent Metabolite of Cochliobolus australiensis Radicinin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. banglajol.info [banglajol.info]
- 13. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 14. cusabio.com [cusabio.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. broadpharm.com [broadpharm.com]
- 17. researchhub.com [researchhub.com]
- 18. texaschildrens.org [texaschildrens.org]
- 19. nanocellect.com [nanocellect.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
- 22. kumc.edu [kumc.edu]
- 23. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cosmobiousa.com [cosmobiousa.com]
- 25. bioquochem.com [bioquochem.com]
- 26. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
Structural activity relationship (SAR) studies of the chaetomugilin family
A Comparative Guide to the Structural Activity Relationship (SAR) Studies of the Chaetomugilin Family
The chaetomugilin family, a class of azaphilone fungal metabolites primarily isolated from the fungus Chaetomium globosum, has garnered significant attention from the scientific community due to their potent cytotoxic activities against a range of cancer cell lines.[1][2] These natural products are characterized by a highly oxygenated pyranoquinone bicyclic core.[2][3] Extensive research has focused on elucidating the structural features crucial for their biological activity, leading to valuable insights into their potential as anticancer agents. This guide provides a comparative analysis of the structural activity relationships within the chaetomugilin family, presenting key quantitative data, experimental protocols, and visual diagrams to aid researchers and drug development professionals.
Comparative Cytotoxic Activity of Chaetomugilin Analogues
The cytotoxic effects of various chaetomugilin derivatives have been evaluated against multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.
| Compound | P388 (murine leukemia) IC50 (µM) | HL-60 (human leukemia) IC50 (µM) | L1210 (murine leukemia) IC50 (µM) | KB (human epidermoid carcinoma) IC50 (µM) | CAL-62 (human thyroid cancer) IC50 (µM) | HepG2 (human liver cancer) IC50 (µM) |
| Chaetomugilin A | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Chaetomugilin C | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Chaetomugilin D | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Chaetomugilin F | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Seco-chaetomugilin A | No growth inhibition | No growth inhibition | No growth inhibition | No growth inhibition | Not Reported | Not Reported |
| Seco-chaetomugilin D | 38.6[4] | 47.2[4] | 53.6[4] | 47.2[4] | Not Reported | Not Reported |
| Chaetomugilin O | Significant Inhibition | Significant Inhibition | Significant Inhibition | Significant Inhibition | 13.570 ± 0.170[5] | Not Reported |
| Chaetomugilide A | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | 1.7[6] |
| Chaetomugilide B | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | 53.4[6] |
| Chaetomugilide C | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | 2.5[6] |
| Doxorubicin (Control) | Not Reported | Not Reported | Not Reported | Not Reported | 0.167 ± 0.023[5] | Not Reported |
Note: "Not Reported" indicates that the IC50 values for the specific compound against the listed cell line were not found in the provided search results. "Significant Inhibition" indicates that the source mentioned cytotoxic activity but did not provide a specific IC50 value.[7] Chaetomugilins A, C, and F also showed selective cytotoxic activities against a panel of 39 human cancer cell lines.[1]
Key Structure-Activity Relationship Insights
The data reveals several key structural features that influence the cytotoxic potency of the chaetomugilin family:
-
The Azaphilone Core: The fundamental pyranoquinone core is essential for the cytotoxic activity observed across the family.[2][8]
-
Side Chain Modifications: Variations in the side chains attached to the core structure significantly impact biological activity. For instance, the seco-chaetomugilins, which have a seco- (cleaved) ring system, exhibit differential activity, with seco-chaetomugilin D showing moderate cytotoxicity while seco-chaetomugilin A is inactive.[4]
-
Nitrogen Substitution: The introduction of a nitrogen atom in the pyran ring, as seen in the chaetomugilides, can lead to potent cytotoxic compounds, with chaetomugilide A demonstrating an IC50 value of 1.7 µM against the HepG2 cell line.[6]
Experimental Protocols
The evaluation of the cytotoxic activity of the chaetomugilin family predominantly relies on two key colorimetric assays: the MTT and the CCK-8 assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is a standard method for assessing cell viability. The protocol for evaluating seco-chaetomugilins A and D involved the following steps:
-
Cell Culture: P388, HL-60, L1210, and KB cells were cultured in Eagle's Minimum Essential Medium supplemented with 10% fetal calf serum at 37°C in a 5% CO2 atmosphere.[4]
-
Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to a concentration of 10 mM and then diluted with the medium to final concentrations of 200, 20, and 2 µM.[4]
-
Cell Treatment: The diluted compound solutions were added to cell suspensions (1 × 10^5 cells/mL).[4]
-
Incubation and Staining: After a specified incubation period, the MTT reagent is added. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
-
Data Analysis: The absorbance of the formazan solution is measured spectrophotometrically. The IC50 value is determined from semilogarithmic plots of the data.[4]
CCK-8 (Cell Counting Kit-8) Assay
The CCK-8 assay was utilized to determine the cytotoxic effect of chaetomugilin O on CAL-62 thyroid cancer cells.[5]
-
Cell Seeding: CAL-62 cells were seeded at a density of 5 × 10^4 cells per well in a 96-well plate and cultured at 37°C with 5% CO2.[5]
-
Compound Treatment: Cells were treated with a series of gradient concentrations of chaetomugilin O for 48 hours. A DMSO control was also included.[5]
-
Staining: After treatment, the medium was replaced with a CCK-8 solution diluted in basal medium, and the plate was incubated for 2-3 hours in the dark.[5]
-
Data Analysis: The absorbance is measured to quantify the number of viable cells. The IC50 value for chaetomugilin O was calculated to be 13.570 ± 0.170 µM.[5]
Visualizing Structural Relationships and Mechanisms
To better understand the structural relationships and the proposed mechanism of action for certain chaetomugilins, the following diagrams have been generated.
Caption: Key structural features of the chaetomugilin family.
Caption: Proposed signaling pathway of Chaetomugilin O in cancer cells.
The proposed mechanism for chaetomugilin O involves the induction of reactive oxygen species (ROS), leading to oxidative stress.[5] Furthermore, it has been shown to suppress the PI3K-Akt signaling pathway, a critical regulator of cell survival and proliferation.[7] This dual action of inducing apoptosis and inhibiting proliferation pathways highlights its potential as a multi-targeted anticancer agent.
References
- 1. Chaetomugilins, new selectively cytotoxic metabolites, produced by a marine fish-derived Chaetomium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chaetomugilins and Chaetoviridins-Promising Natural Metabolites: Structures, Separation, Characterization, Biosynthesis, Bioactivities, Molecular Docking, and Molecular Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxic azaphilone alkaloids from Chaetomium globosum TY1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic Mechanism of Deep-Sea Fungus Chaetomium globosum YP-106 Metabolite Chaetomugilin O in Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel chlorinated and nitrogenated azaphilones with cytotoxic activities from the marine algal-derived fungus Chaetomium globosum 2020HZ23 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Double-Edged Sword: 11-Epi-Chaetomugilin I Shows Potent Anti-Cancer Activity
A comprehensive analysis of current research reveals that 11-Epi-Chaetomugilin I, a natural compound isolated from the fungus Chaetomugilin globosum, demonstrates significant cytotoxic effects against a range of cancer cell lines. While its selective action on cancerous versus healthy cells requires further definitive study, existing data positions it as a promising candidate for anti-cancer drug development.
This comparison guide delves into the available experimental data to objectively assess the performance of this compound. We will explore its cytotoxic potency, detail the methodologies used in key experiments, and propose a putative mechanism of action based on related compounds.
Potent Cytotoxicity Against Diverse Cancer Cell Lines
Quantitative data from cytotoxicity assays, primarily the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, have demonstrated the potent growth-inhibitory effects of this compound on various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, has been determined for several cancer cell lines.
Table 1: Cytotoxicity of this compound against various cancer cell lines
| Cell Line | Cancer Type | IC50 (µM) |
| P388 | Murine Leukemia | 0.7 |
| HL-60 | Human Promyelocytic Leukemia | 1.0 |
| KB | Human Epidermoid Carcinoma | 1.2 |
| L1210 | Murine Leukemia | 1.6 |
It is important to note that while the cytotoxicity against cancer cells is significant, a comprehensive understanding of its selectivity is hampered by the current lack of publicly available data on its effects on a wide range of normal, non-cancerous human cell lines. The "selectivity index" (SI), calculated as the ratio of the IC50 for normal cells to the IC50 for cancer cells, is a crucial metric for evaluating the therapeutic potential of a cytotoxic agent. An SI value greater than 2 is generally considered indicative of selective activity.[1] Without robust data on normal cell lines, the selective cytotoxicity of this compound can only be inferred from its potent activity against cancer cells at low micromolar concentrations.
Experimental Protocols: A Closer Look at the Methodology
The primary method cited for determining the cytotoxicity of this compound is the MTT assay. This colorimetric assay is a standard and widely accepted method for assessing cell viability.
MTT Assay Protocol
-
Cell Plating: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of MTT is added to each well.
-
Formazan Crystal Formation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (such as DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is then calculated by plotting the percentage of cell viability against the concentration of the compound and fitting the data to a dose-response curve.
Putative Mechanism of Action: Inducing Apoptosis through the Intrinsic Pathway
While the precise signaling pathway of this compound-induced apoptosis has not been definitively elucidated, studies on structurally similar chaetomugilin compounds suggest the involvement of the intrinsic apoptotic pathway.[2] This pathway is centered around the mitochondria and is regulated by the Bcl-2 family of proteins.
It is hypothesized that this compound may induce apoptosis by:
-
Upregulating Pro-apoptotic Proteins: Increasing the expression of pro-apoptotic proteins like Bax and Bak.
-
Downregulating Anti-apoptotic Proteins: Decreasing the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.
This shift in the balance between pro- and anti-apoptotic proteins leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which ultimately leads to the dismantling of the cell through apoptosis.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a potent cytotoxic agent against a variety of cancer cell lines. Its ability to induce apoptosis, likely through the intrinsic pathway, makes it a compelling candidate for further investigation in cancer therapy. However, to solidify its potential as a selective anti-cancer drug, future research must prioritize:
-
Comprehensive Cytotoxicity Profiling: Evaluating the cytotoxic effects of this compound against a broad panel of normal, non-cancerous human cell lines to definitively determine its selectivity index.
-
Mechanistic Elucidation: Conducting detailed molecular studies to precisely map the signaling pathways involved in this compound-induced apoptosis.
-
In Vivo Studies: Assessing the anti-tumor efficacy and safety profile of this compound in preclinical animal models.
Addressing these key areas will be crucial in translating the promising in vitro findings of this compound into a viable therapeutic strategy for cancer treatment.
References
A Comparative Analysis of Azaphilones from Marine and Terrestrial Fungi: Bioactivity and Therapeutic Potential
A deep dive into the chemical diversity and pharmacological properties of azaphilone pigments from disparate fungal ecosystems reveals a rich source of bioactive compounds for drug discovery. This guide provides a comparative overview of azaphilones derived from marine and terrestrial fungi, presenting their biological activities, underlying mechanisms of action, and the experimental protocols used for their evaluation.
Azaphilones are a class of fungal polyketide pigments characterized by a highly oxygenated pyranoquinone bicyclic core.[1][2] These structurally diverse metabolites are produced by numerous fungi, with species of Penicillium, Aspergillus, and Chaetomium being prolific sources in both marine and terrestrial environments.[3][4] The unique chemical scaffolds of azaphilones have garnered significant attention from researchers due to their broad spectrum of biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and antiviral properties.[1][3] This guide offers a comparative perspective on azaphilones from marine versus terrestrial fungi, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.
Structural Diversity: A Tale of Two Environments
While the core azaphilone skeleton is a common feature, the chemical diversity of these compounds often reflects their environmental origin. Marine-derived fungi, existing in a unique and competitive environment, are known to produce a remarkable array of halogenated azaphilones, a feature less common in their terrestrial counterparts.[5] This halogenation can significantly influence the biological activity of the compounds. Furthermore, the side chains attached to the azaphilone core contribute to the vast structural diversity observed in this class of natural products.
Comparative Biological Activities
The following tables summarize the quantitative data on the cytotoxic, anti-inflammatory, antimicrobial, and antiviral activities of selected azaphilones from both marine and terrestrial fungi.
Table 1: Cytotoxic Activity of Azaphilones (IC50 in µM)
| Compound | Fungal Source (Origin) | Cell Line | IC50 (µM) | Reference |
| Penidioxolane C | Penicillium sclerotiorum (Marine) | K562 | 23.94 | [1] |
| BEL-7402 | 60.66 | [1] | ||
| SGC-7901 | 46.17 | [1] | ||
| A549 | 60.16 | [1] | ||
| HeLa | 59.30 | [1] | ||
| Chaephilone C | Chaetomium sp. NA-S01-R1 (Marine) | HeLa | 5-8 | [6] |
| Chaetoviridide A | Chaetomium sp. NA-S01-R1 (Marine) | HepG2 | 3.9 | [6] |
| Bis-sclerotioramin | Penicillium 303# (Marine) | MDA-MB-435 | 7.13 (µg/mL) | [7] |
| Bromophilone B | Penicillium canescens (Marine) | L5178Y | 8.9 | [3] |
| A2780 | 2.7 | [3] | ||
| Isochromophilone B | Diaporthe sp. SCSIO 41011 (Terrestrial) | 786-O | 8.9 | [3] |
| Coniellin A | Coniella fragariae (Terrestrial) | MDA-MB-231 | 4.4 | [8] |
| Sclerotiorin Derivatives | Penicillium sclerotiorum (Terrestrial) | A549 | 6.39-9.76 | [9] |
| MDA-MB-435 | 7.75-9.20 | [9] | ||
| Talavaritones | Talaromyces variabilis (Marine) | Various | 4.3-29.2 | [10] |
Table 2: Anti-inflammatory Activity of Azaphilones (IC50 in µM)
| Compound | Fungal Source (Origin) | Assay | IC50 (µM) | Reference |
| Penicilazaphilone N | Penicillium sclerotiorum (Marine) | NO Production | 22.63 | [1][2] |
| Sclerketide B | Penicillium sclerotiorum (Marine) | NO Production | 3.4 | [3] |
| Penicilazaphilones F & G | Penicillium sclerotiorum (Marine) | NO Production | 31.7 & 34.5 | [11] |
| Hypocrellone A | Penicillium sclerotiorum (Marine) | NO Production | 25.3 | [11] |
| Sclerazaphilones C-E | Penicillium sclerotiorum (Terrestrial) | NO Production | 6.30-9.45 | [12] |
| Falconensins | Aspergillus falconensis (Terrestrial) | TPA-induced Ear Edema | ID50 526 µ g/ear | [13] |
| Penazaphilones | Penicillium sclerotiorum (Terrestrial) | NO Production | 7.05-15.29 | [9] |
| Azaphilone Dimer | Aspergillus terreus (Terrestrial) | NO Production | 11.9 | [5] |
Table 3: Antimicrobial Activity of Azaphilones (MIC in µg/mL or µM)
| Compound | Fungal Source (Origin) | Target Organism | MIC | Reference |
| Chaephilones/Chaetoviridides | Chaetomium sp. NA-S01-R1 (Marine) | Vibrio rotiferianus | 7-8 µg/mL | [6] |
| Vibrio vulnificus | 7-8 µg/mL | [6] | ||
| MRSA | 7-8 µg/mL | [6] | ||
| Pinophilin G | Penicillium pinophilum (Marine) | Vibrio anguillarum | 25.0 µM | [14] |
| Various Azaphilones | Neopestalotiopsis sp. (Marine) | S. aureus, E. coli, C. albicans | 64-256 µg/mL | [15] |
| Penicitrinol Q | Aspergillus terreus (Terrestrial) | Bacillus subtilis | 6.2 µg/mL | [5] |
| Penctrimertone | Penicillium sp. (Terrestrial) | Bacillus subtilis | 4.0 µg/mL | [5] |
Table 4: Antiviral Activity of Azaphilones (IC50 in µM)
| Compound | Fungal Source (Origin) | Virus | IC50 (µM) | Reference |
| Sclerotiorin E and analogues | Penicillium sclerotiorum (Marine) | H1N1 | 78.6 - 179.8 | [16] |
| Chermisinone B | Nigrospora sp. YE3033 (Terrestrial) | H1N1 | 0.80 µg/mL | [5] |
Mechanisms of Action: Signaling Pathway Inhibition
A significant body of research points to the inhibition of key inflammatory signaling pathways as a primary mechanism for the anti-inflammatory effects of azaphilones. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are prominent targets.
NF-κB Signaling Pathway Inhibition
The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Several azaphilones have been shown to inhibit this pathway, often by preventing the phosphorylation and degradation of IκBα.[17][18][19][20][21]
Caption: Inhibition of the NF-κB signaling pathway by azaphilones.
MAPK Signaling Pathway Inhibition
The MAPK pathway is another critical signaling cascade involved in inflammation and other cellular processes like proliferation and apoptosis. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate gene expression. Azaphilones have been demonstrated to inhibit the phosphorylation of key kinases in this pathway, such as ERK, JNK, and p38, thereby suppressing the downstream inflammatory response.[22][23][24][25][26]
Caption: Inhibition of the MAPK signaling pathway by azaphilones.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of standard protocols for key bioassays used to evaluate the activities of azaphilones.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[27][28][29]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the azaphilone compounds and incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[4][30][31][32][33]
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the azaphilone compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to established guidelines (e.g., CLSI).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the azaphilone that completely inhibits visible growth of the microorganism.
Caption: Workflow for broth microdilution antimicrobial susceptibility testing.
Anti-inflammatory Assay (Nitric Oxide Production)
This assay measures the production of nitric oxide (NO) by macrophages (e.g., RAW 264.7 cells) in response to an inflammatory stimulus like lipopolysaccharide (LPS). The amount of NO produced is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[34][35][36][37][38]
Protocol:
-
Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the azaphilone compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Add Griess reagent to the supernatant and incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a standard curve and calculate the percentage of NO production inhibition to determine the IC50 value.
Caption: Workflow for the nitric oxide production anti-inflammatory assay.
Conclusion
This comparative guide highlights that both marine and terrestrial fungi are prolific producers of bioactive azaphilones. While there is considerable overlap in the types of biological activities observed, marine-derived azaphilones often exhibit unique structural features, such as halogenation, which can modulate their potency. The data presented underscores the potential of azaphilones as lead compounds for the development of new therapeutics, particularly in the areas of oncology and inflammatory diseases. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in the field of natural product drug discovery. Further exploration of the vast and largely untapped diversity of fungal species from unique ecological niches will undoubtedly lead to the discovery of novel azaphilones with enhanced therapeutic properties.
References
- 1. New Azaphilones from the Marine-Derived Fungus Penicillium sclerotiorum E23Y-1A with Their Anti-Inflammatory and Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Azaphilones from the Marine-Derived Fungus Penicillium sclerotiorum E23Y-1A with Their Anti-Inflammatory and Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the chemistry and biology of azaphilones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 5. Recent Findings in Azaphilone Pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Marine-Derived Penicillium Species as Producers of Cytotoxic Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azaphilone Derivatives from the Fungus Coniella fragariae Inhibit NF-κB Activation and Reduce Tumor Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isolation of azaphilone derivatives from the marine-derived fungus Talaromyces variabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Azaphilone derivatives with anti-inflammatory activity from the mangrove endophytic fungus Penicillium sclerotiorum ZJHJJ-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. alliedacademies.org [alliedacademies.org]
- 14. researchgate.net [researchgate.net]
- 15. Proangiogenic Azaphilones from the Marine-Derived Fungus Neopestalotiopsis sp. HN-1-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Azaphilones from the Marine Sponge-Derived Fungus Penicillium sclerotiorum OUCMDZ-3839 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Azaphilones from an Endophytic Penicillium sp. Prevent Neuronal Cell Death via Inhibition of MAPKs and Reduction of Bax/Bcl-2 Ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Inhibition of MAP Kinase Kinase Causes Morphological Reversion and Dissociation between Soft Agar Growth and in Vivo Tumorigenesis in Angiosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. broadpharm.com [broadpharm.com]
- 30. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 31. Broth microdilution - Wikipedia [en.wikipedia.org]
- 32. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 33. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 34. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 37. pubs.acs.org [pubs.acs.org]
- 38. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 11-Epi-Chaetomugilin I: A Guide for Laboratory Professionals
Effective management and disposal of 11-Epi-Chaetomugilin I, a potent cytotoxic compound, is critical for ensuring laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, it must be handled as a hazardous cytotoxic agent. This guide provides comprehensive, step-by-step procedures for the safe disposal of this compound and associated contaminated materials, drawing upon established protocols for cytotoxic waste management.
Immediate Safety and Handling Protocols
Before beginning any procedure that involves this compound, it is imperative to work within a designated area, such as a certified biological safety cabinet (BSC) or a chemical fume hood, to minimize exposure risk. All personnel must be trained in handling cytotoxic compounds and be equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal contact, inhalation, and ingestion.
| PPE Component | Specification |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves is required. Change gloves every 30-60 minutes or immediately if contaminated. |
| Gown | A disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). Cuffs should be tucked under the outer pair of gloves. |
| Eye Protection | Chemical splash goggles or a full-face shield must be worn. |
| Respiratory Protection | For handling powders or when there is a risk of aerosolization outside of a containment device, a NIOSH-approved respirator (e.g., N95 or higher) is necessary. |
Step-by-Step Disposal Procedures
The guiding principle for the disposal of this compound is segregation and clear labeling. All waste contaminated with this compound must be treated as cytotoxic waste and must not be mixed with general laboratory or biohazardous waste streams.
Solid Waste Disposal
This category includes contaminated labware (e.g., pipette tips, tubes, flasks), PPE, and absorbent materials from spill cleanups.
-
Segregation: Immediately place all solid waste contaminated with this compound into a designated, leak-proof, and puncture-resistant cytotoxic waste container. These containers are typically color-coded purple or red and clearly labeled with the cytotoxic symbol.
-
Container Management: Keep the cytotoxic waste container sealed when not in use. Do not overfill the container.
-
Final Disposal: Once the container is full (no more than three-quarters capacity), it should be securely sealed and transported for disposal by a licensed hazardous waste management company. The primary method for the final destruction of cytotoxic waste is high-temperature incineration.
Liquid Waste Disposal
This includes unused solutions of this compound, contaminated buffers, and rinsates from cleaning procedures.
-
Collection: Collect all liquid waste in a dedicated, leak-proof, and shatter-resistant container that is clearly labeled as "Cytotoxic Liquid Waste" and includes the name "this compound".
-
Chemical Inactivation (Optional Pre-treatment): While incineration is the ultimate disposal method, chemical inactivation can be considered as a pre-treatment step to reduce the compound's activity. Oxidation using sodium hypochlorite (bleach) or potassium permanganate is a common method for some cytotoxic drugs. However, the efficacy for this compound is unknown, and this process may produce other hazardous byproducts. If this step is undertaken, it should be performed in a fume hood with appropriate PPE.
-
Final Disposal: The collected liquid waste must be disposed of through a certified hazardous waste contractor for incineration. Under no circumstances should liquid cytotoxic waste be poured down the drain.
Spill Management
In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination. A cytotoxic spill kit should be readily available in all areas where this compound is handled.
-
Alert and Secure: Immediately alert others in the area and restrict access to the spill location.
-
Don PPE: Put on the full PPE ensemble from the cytotoxic spill kit.
-
Containment:
-
Liquids: Gently cover the spill with absorbent pads from the kit, working from the outside in to prevent splashing.
-
Powders: Carefully cover the spill with damp absorbent pads to avoid generating aerosols.
-
-
Cleanup: Using the tools provided in the spill kit, carefully collect all contaminated materials (absorbent pads, broken glass, etc.) and place them into the cytotoxic waste container.
-
Decontamination: Clean the spill area three times with a detergent solution, followed by a final rinse with a suitable solvent (e.g., 70% ethanol or as recommended by your institution's safety office). All cleaning materials must be disposed of as cytotoxic waste.
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of all PPE as cytotoxic waste.
-
Reporting: Report the spill to the laboratory supervisor and the institutional safety office as per your facility's policy.
Quantitative Data for Disposal and Decontamination
| Parameter | Guideline |
| Waste Container Fill Level | Do not exceed 75% capacity. |
| Chemical Decontamination (if attempted) | 5.25% Sodium Hypochlorite (household bleach) or Potassium Permanganate solution. Contact time and efficacy are compound-specific. |
| Spill Cleanup Decontamination | Triple wash with a detergent solution, followed by a rinse. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.
Caption: Disposal workflow for this compound.
Navigating the Handling of 11-Epi-Chaetomugilin I: A Guide to Safe and Effective Laboratory Practices
Immediate Safety and Handling Protocols
Given the cytotoxic nature of 11-Epi-Chaetomugilin I and related compounds, all handling must occur in a controlled environment, preferably within a certified chemical fume hood or a biological safety cabinet, to prevent inhalation of aerosolized particles.[3][4] Personnel must be equipped with appropriate Personal Protective Equipment (PPE) at all times.
Recommended Personal Protective Equipment:
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or neoprene, double-gloved | Prevents skin contact and absorption. |
| Eye Protection | Chemical splash goggles or a full-face shield | Protects eyes from splashes and aerosols. |
| Lab Coat | Disposable, solid-front, with tight-fitting cuffs | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 respirator or higher, if handling powder outside of a contained system | Prevents inhalation of fine particles. |
In the event of accidental exposure, immediate action is critical. For skin contact, wash the affected area thoroughly with soap and water for at least 15 minutes. For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air and seek medical attention.
Operational Plan: From Receipt to Use
A systematic approach to the handling of this compound is essential for both safety and experimental success. The following workflow outlines the key steps from receiving the compound to its experimental application.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
